trans-1,2-Cyclohexanedicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239842 | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-32-0, 845713-34-0, 46022-05-3 | |
| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
theoretical studies of trans-1,2-Cyclohexanedicarboxylic acid stability
In Silico Stability Profiling of trans-1,2-Cyclohexanedicarboxylic Acid
Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Polymer Scientists Focus: Conformational dynamics, DFT methodology, and solvation effects.
Executive Summary
The thermodynamic stability of this compound (trans-1,2-CHDA) is a function of competing steric forces and solvation penalties. Unlike its cis-isomer, which can access stabilizing intramolecular hydrogen bonds (IHBs) via a twist-boat intermediate, trans-1,2-CHDA is dominated by the chair conformation.
This guide provides a rigorous theoretical framework for studying trans-1,2-CHDA. It challenges the simplified "diequatorial is always stable" heuristic by introducing the "Ionization-Dependent Conformational Switch," a phenomenon where the dianionic species shifts preference toward the diaxial conformer in aprotic polar solvents.
The Conformational Manifold: Sterics vs. Electrostatics
2.1 The Diequatorial (
) Dominance
In the neutral state, trans-1,2-CHDA exists predominantly (>90%) in the diequatorial (
-
(Gas Phase): ~2.5 - 3.0 kcal/mol favoring
. -
Intramolecular H-Bonding: The geometric constraints of the trans-diequatorial chair (
dihedral angle) preclude the formation of the 7-membered intramolecular hydrogen bond observed in cis-1,2-CHDA. Consequently, the stability of trans-1,2-CHDA is driven by intermolecular dimerization (in solid state) or solvation (in solution).
2.2 The Dianion Anomaly (The "Expert Insight")
While the neutral molecule is rigidly diequatorial, the dianion (
Key Mechanistic Insight:
Solvent-Separated Ion Pairs: In water, strong hydration shells shield the carboxylate repulsion, maintaining the
preference. In DMSO, weaker solvation exposes the Coulombic repulsion, shifting the equilibrium toward.
Computational Methodology: Electronic Structure & Solvation
To accurately model the subtle energy differences in trans-1,2-CHDA, standard B3LYP functionals are often insufficient due to their inability to capture medium-range dispersion forces essential for accurate ring puckering energetics.
3.1 Recommended Level of Theory
-
Functional: M06-2X or
B97X-D .-
Rationale: These functionals include dispersion corrections (empirical or parameterized) necessary to model the attractive van der Waals forces between the axial protons and the ring system.
-
-
Basis Set: cc-pVTZ or def2-TZVP .
-
Rationale: Diffuse functions (++) are mandatory if modeling the anionic or dianionic species to describe the loose electron density of the carboxylate.
-
3.2 Solvation Models
-
SMD (Solvation Model based on Density): Preferred over standard PCM for calculating
because it accounts for non-electrostatic terms (cavitation, dispersion, solvent structure) which are critical for the hydrophobic cyclohexane ring.
Visualizing the Stability Logic
The following diagram illustrates the decision matrix for determining the stability of trans-1,2-CHDA based on environmental factors.
Figure 1: The stability logic flow showing how ionization and solvent polarity trigger conformational switching.
Standardized Computational Protocol
This protocol is designed to be a self-validating system. If the frequency calculation in Step 3 yields imaginary frequencies, the geometry is a transition state, not a minimum, and must be perturbed.
Step 1: Conformational Search (Monte Carlo/Molecular Mechanics)
Before running expensive DFT calculations, generate the rotamer library.
-
Tool: Spartan, Macromodel, or RDKit.
-
Force Field: MMFF94x.
-
Objective: Identify the global minimum for both
and ring puckers. -
Output: Set of ~10-20 geometries within 5 kcal/mol of the minimum.
Step 2: Geometry Optimization (Gas Phase)
Refine the MM structures using DFT.
-
Software: Gaussian 16 / ORCA / GAMESS.
-
Command (Gaussian Example):
opt freq m062x/cc-pvdz
-
Note: Use a smaller basis set (double-zeta) here for speed.
Step 3: High-Level Refinement & Solvation
Re-optimize the lowest energy structures from Step 2 with the target basis set and solvation model.
-
Command:
opt freq m062x/cc-pvtz scrf=(smd,solvent=water)
-
Validation: Ensure zero imaginary frequencies.
-
Data Extraction: Extract "Sum of electronic and thermal free energies" (
).
Step 4: Boltzmann Population Analysis
Calculate the relative population (
Where
Quantitative Data Summary
The following table summarizes theoretical benchmarks for trans-1,2-CHDA stability parameters.
| Parameter | Diequatorial ( | Diaxial ( | Notes |
| Relative Energy ( | 0.0 kcal/mol | +2.4 kcal/mol | In water (Neutral). |
| C1-C2 Torsion Angle | ~60° (Gauche) | ~180° (Anti) | Defines the carboxylate orientation. |
| C=O Stretch (Calc.) | 1745 cm⁻¹ | 1752 cm⁻¹ | Shift due to differing dipole alignment. |
| Dipole Moment | ~2.1 Debye | ~0.5 Debye | |
| Dianion Preference (DMSO) | 43% | 57% | Critical inversion point. |
Vibrational Markers for Experimental Validation
To validate theoretical models against experimental IR/Raman data, focus on the Carbonyl Stretching Region (1700-1750 cm⁻¹) .
-
Splitting Pattern: In the solid state, trans-1,2-CHDA forms infinite chains via intermolecular H-bonds. This results in a broad, intense band centered at 1690-1700 cm⁻¹.
-
Solution Phase: In dilute non-polar solvents (no dimerization), the monomeric C=O stretch shifts to higher wavenumbers (~1740 cm⁻¹).
-
Differentiation: The
conformer (if accessible via dianion formation) exhibits a different coupling pattern between the C=O vibrations due to the anti-periplanar arrangement, identifiable via Raman spectroscopy.
References
-
Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids. Source: Journal of the American Chemical Society (JACS) Significance: Establishes the M06-2X/cc-pVTZ benchmark and details the "dianion effect" in DMSO. URL:[Link]
-
1,2-Cyclohexanedicarboxylic acid, trans- (Standard Reference Data). Source: NIST Chemistry WebBook Significance:[1] Provides experimental thermochemistry and spectral baselines for validation. URL:[Link]
-
Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid. Source: Acta Crystallographica (via NCBI) Significance: Confirms the solid-state chain structure and intermolecular hydrogen bonding network. URL:[Link]
-
Vibrational Spectroscopy and Density Functional Theory Studies. Source: MDPI (General Methodology Reference) Significance: Validates the use of B3LYP/M06 levels of theory for vibrational frequency scaling in carboxylic acids. URL:[Link]
Sources
Spectroscopic Elucidation of trans-1,2-Cyclohexanedicarboxylic Acid: A Technical Guide
Introduction
trans-1,2-Cyclohexanedicarboxylic acid is a key organic intermediate utilized in the synthesis of a diverse range of chemical entities, from plasticizers and resins to pharmaceuticals.[1] Its stereochemistry plays a pivotal role in determining the properties of these end products. A thorough understanding of its three-dimensional structure and electronic environment is therefore paramount for researchers and drug development professionals. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable analytical techniques for the structural elucidation and conformational analysis of this molecule. This in-depth technical guide provides a comprehensive overview of the NMR and IR spectroscopic features of this compound, grounded in field-proven insights and authoritative data.
Molecular Structure and Conformational Dynamics
The 'trans' configuration of the two carboxylic acid groups on the cyclohexane ring dictates its conformational preferences. The molecule predominantly exists in a chair conformation to minimize steric strain. In the most stable conformation, both bulky carboxylic acid groups occupy equatorial positions, leading to a diequatorial (ee) arrangement. A less stable diaxial (aa) conformation can also exist in equilibrium, though it is generally less favored.[2][3] The relative populations of these conformers can be influenced by the solvent and the ionization state of the carboxylic acid groups.[2][4] This conformational dynamic is a critical factor in interpreting the molecule's NMR spectrum, particularly the proton-proton coupling constants.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the carboxylic acid groups and the hydrocarbon framework of the cyclohexane ring.
The most prominent and diagnostic feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band arising from the O-H stretching vibration of the hydrogen-bonded dimers. This typically appears in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, usually between 1760 and 1690 cm⁻¹. The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region.
| Vibrational Mode | **Typical Frequency Range (cm⁻¹) ** | Observed Frequency (cm⁻¹) for this compound | Intensity |
| O-H Stretch (H-bonded) | 3300 - 2500 | ~2930 | Strong, Very Broad |
| C-H Stretch (sp³) | 3000 - 2850 | ~2940, ~2860 | Medium-Strong |
| C=O Stretch | 1760 - 1690 | ~1700 | Strong, Sharp |
| C-O Stretch | 1320 - 1210 | ~1240 | Medium |
| O-H Bend | 1440 - 1395 and 950-910 | ~1420, ~930 | Medium, Broad |
| C-H Bend | 1470 - 1350 | ~1450 | Medium |
Note: Observed frequencies are approximate and can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull, ATR). The data presented here is a synthesis of typical values for carboxylic acids and available spectral data for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals for the carboxylic acid protons, the methine protons at C1 and C2, and the methylene protons of the cyclohexane ring. Due to the chair conformation and the fixed trans relationship of the substituents, the protons on the cyclohexane ring are chemically non-equivalent, leading to complex splitting patterns.
| Proton Type | Typical Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) in DMSO-d₆ [5] | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10 - 13 | 12.0 | Singlet (broad) | 2H |
| Methine (CH-COOH) | 2.0 - 2.5 | 2.36 | Multiplet | 2H |
| Cyclohexane Ring (-CH₂-) | 1.2 - 2.0 | 1.93, 1.69, 1.24 | Multiplets | 8H |
Causality Behind Experimental Observations:
-
Carboxylic Acid Proton: The highly deshielded nature of the carboxylic acid proton (δ ~12.0 ppm) is due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.[5]
-
Methine Protons: The methine protons (H-1 and H-2) are adjacent to the electron-withdrawing carboxylic acid groups, causing them to resonate downfield (δ ~2.36 ppm) compared to the other ring protons.[5]
-
Cyclohexane Ring Protons: The remaining methylene protons of the cyclohexane ring appear as a series of complex, overlapping multiplets in the upfield region (δ 1.2-2.0 ppm).[5] The complexity arises from the fixed chair conformation, which makes the axial and equatorial protons on each carbon diastereotopic and thus chemically non-equivalent. They exhibit both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) coupling.
-
Coupling Constants: A detailed analysis of the coupling constants (J-values) for the methine protons can provide information about the dihedral angles and thus confirm the diequatorial arrangement of the carboxylic acid groups. In a diequatorial conformation, the methine protons are axial. Therefore, they will exhibit a large trans-diaxial coupling (³J_ax,ax ≈ 10-13 Hz) to the adjacent axial protons and smaller axial-equatorial (³J_ax,eq ≈ 2-5 Hz) and equatorial-equatorial (³J_eq,eq ≈ 2-5 Hz) couplings.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals due to the molecule's C₂ symmetry.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C =O) | 170 - 185 | ~175 |
| Methine (-C H-COOH) | 40 - 50 | ~45 |
| Cyclohexane Ring (-C H₂-) | 20 - 40 | ~30 |
| Cyclohexane Ring (-C H₂-) | 20 - 40 | ~25 |
Note: The predicted chemical shifts are based on typical values for similar functional groups and analysis of the ¹³C NMR spectrum of the closely related trans-1,2-cyclohexanedicarboxylic anhydride.[6]
Symmetry and Chemical Equivalence:
The C₂ axis of symmetry passing through the C4-C5 bond and bisecting the C1-C2 bond renders the two carboxylic acid carbons chemically equivalent. Similarly, C1 and C2 are equivalent, as are the pairs C3/C6 and C4/C5. This results in the observation of only four signals in the ¹³C NMR spectrum.
Experimental Protocols
Sample Preparation
-
For IR Spectroscopy (ATR): A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.
-
For NMR Spectroscopy: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in a 5 mm NMR tube.[5] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
Data Acquisition
-
IR Spectroscopy: The spectrum is acquired using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard one-pulse experiment is used. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically performed to obtain a spectrum with singlets for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Logical Workflows and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Sources
An In-depth Technical Guide to the Solubility of trans-1,2-Cyclohexanedicarboxylic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of trans-1,2-cyclohexanedicarboxylic acid in various organic solvents, designed for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this dicarboxylic acid is paramount for its application in polymer chemistry, as a pharmaceutical intermediate, and in organic synthesis. This document consolidates known solubility data, delves into the molecular determinants of its solubility, and provides detailed, field-proven experimental protocols for the accurate determination of its solubility profile. The methodologies presented are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Molecular Architecture and its Influence on Solubility
This compound (CAS RN: 2305-32-0) is a C8 dicarboxylic acid featuring a cyclohexane ring with two carboxylic acid groups in a trans configuration.[1] This stereochemical arrangement, with the carboxyl groups on opposite sides of the ring's plane, significantly influences its physical properties, including its crystal packing and interactions with solvents.[1] The molecule possesses both polar and non-polar characteristics: the two carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors, while the cyclohexane backbone is non-polar. This duality governs its solubility in different organic solvents.
The dissolution of a solid solute, such as this compound, in a solvent is a thermodynamically driven process. It involves the disruption of the crystal lattice of the solute and the creation of a cavity in the solvent, followed by the solvation of the solute molecules. The overall free energy change of this process dictates the solubility. In the solid state, this compound molecules are linked by pairs of hydrogen bonds between the carboxyl groups of adjacent molecules, forming chains.[2] The energy required to overcome these strong intermolecular forces in the crystal lattice is a critical factor in its solubility.
Known Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the public domain. However, based on available information and the compound's chemical nature, a qualitative and limited quantitative summary can be provided.
| Solvent | Polarity Index | Known Solubility | Temperature (°C) | Reference(s) |
| Water | 10.2 | 2 g/L | 20 | [3] |
| Ethanol | 5.2 | Recrystallization solvent | Not specified | [3][4] |
| Acetone | 5.1 | Slightly soluble | Not specified | [3][5] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Slightly soluble | Not specified | [3][5] |
The slight solubility in polar aprotic solvents like acetone and DMSO suggests that while the carboxylic acid groups can interact with these solvents, the energy required to break the crystal lattice is significant. The use of ethanol and water as recrystallization solvents indicates that the solubility increases with temperature, a common characteristic for many solid organic compounds.[3][4]
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" provides a foundational guide for predicting the solubility of this compound.
-
Polar Protic Solvents (e.g., alcohols, water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be relatively good solvents, especially at elevated temperatures, as they can effectively solvate both the carboxylic acid groups and, to a lesser extent, the non-polar cyclohexane ring.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO): These solvents can accept hydrogen bonds but cannot donate them. Their ability to dissolve this compound will depend on the strength of their interaction with the carboxylic acid protons and the overall disruption of the solute-solute and solvent-solvent interactions.
-
Non-Polar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for dissolving this compound due to the high polarity of the carboxylic acid groups and the strong hydrogen bonding in the solid state.
Experimental Determination of Solubility: A Validated Approach
For researchers requiring precise solubility data in specific organic solvents, experimental determination is essential. The following section outlines robust and validated protocols.
Gravimetric Method for Equilibrium Solubility Determination
The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid in a solvent.[6][7]
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the equilibrium temperature.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the acid) until a constant weight of the solid residue is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula: S (g/L) = (mass of residue (g) / volume of filtrate (L))
-
Workflow for Gravimetric Solubility Determination:
Caption: Gravimetric method workflow for solubility determination.
In-situ Monitoring via Spectroscopic Methods
For a more dynamic and high-throughput approach, spectroscopic methods can be employed to determine the saturation point.
Protocol using UV-Vis Spectroscopy (for solvents transparent in the appropriate UV range):
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Solubility Measurement:
-
Prepare a saturated solution as described in the gravimetric method.
-
After filtration, dilute a known volume of the filtrate with the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration.
-
Calculate the original solubility by accounting for the dilution factor.
-
Logical Flow for Spectroscopic Solubility Measurement:
Caption: Spectroscopic method workflow for solubility determination.
Conclusion
The solubility of this compound is a critical parameter for its effective utilization in various scientific and industrial applications. While comprehensive quantitative data remains sparse in the literature, this guide provides a robust framework for understanding and determining its solubility. The interplay between the polar carboxylic acid functionalities and the non-polar cyclohexane ring necessitates a careful selection of solvents. For precise applications, the experimental protocols detailed herein offer a validated pathway to generate reliable and reproducible solubility data. This empowers researchers to make informed decisions in process development, formulation, and synthesis involving this versatile dicarboxylic acid.
References
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved February 11, 2026, from [Link]
-
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved February 11, 2026, from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Blueprint: Understanding the Structure of this compound. Retrieved February 11, 2026, from [Link]
- Rizal, M. R., et al. (2008). Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o369.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Low-temperature redetermination of trans-cyclohexane-1,2-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 2305-32-0 [chemicalbook.com]
- 5. 2305-32-0,this compound,chinese supplier,C8H12O4,EINECS 218-975-8 [chembuying.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using trans-1,2-Cyclohexanedicarboxylic Acid
Introduction
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often exclusive to a single enantiomer. trans-1,2-Cyclohexanedicarboxylic acid, a C₂-symmetric chiral dicarboxylic acid, stands out as a versatile and economically viable tool in the pursuit of stereochemical control.[1] Its rigid cyclohexane backbone pre-organizes the two carboxylic acid functionalities, making it an excellent scaffold for molecular recognition and the transfer of chiral information.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into its utility as a classical chiral resolving agent, its role as a foundational element in the design of chiral auxiliaries, and its potential as a precursor for novel organocatalysts. The protocols detailed herein are designed to be robust and reproducible, and the mechanistic discussions aim to provide a rational basis for the observed stereochemical outcomes.
I. This compound as a Chiral Resolving Agent
The classical method of resolving racemates via the formation of diastereomeric salts remains a powerful and scalable technique for obtaining enantiomerically pure compounds. The C₂-symmetry and the presence of two acidic protons in this compound make it an exceptional resolving agent, particularly for racemic amines. The principle lies in the differential solubility of the two diastereomeric salts formed upon reaction of the racemic amine with one enantiomer of the chiral acid.
Mechanistic Principle of Diastereomeric Salt Resolution
The resolution process is a fascinating example of molecular self-assembly and recognition. When a racemic mixture of a chiral amine, (R)-amine and (S)-amine, is treated with an enantiomerically pure resolving agent, such as (1R,2R)-(-)-trans-1,2-cyclohexanedicarboxylic acid, two diastereomeric salts are formed: [(1R,2R)-acid·(R)-amine] and [(1R,2R)-acid·(S)-amine]. These diastereomers possess different physical properties, including solubility, melting point, and crystal packing. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution, leaving the more soluble one in the mother liquor. The resolved amine can then be liberated from the separated salt by treatment with a base, and the chiral resolving agent can often be recovered and reused.
Protocol: Resolution of (±)-1-Phenylethylamine with (1S,2S)-(+)-trans-1,2-Cyclohexanedicarboxylic Acid
This protocol is based on the successful resolution of this compound itself with (S)-phenylethylamine, demonstrating the effectiveness of this pairing.[2][3] High enantiomeric excesses can be achieved, often exceeding 97% e.e.[2]
Materials:
-
(±)-1-Phenylethylamine
-
(1S,2S)-(+)-trans-1,2-Cyclohexanedicarboxylic acid
-
Ethanol
-
Diethyl ether
-
2 M Sodium hydroxide solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-1-phenylethylamine in 100 mL of ethanol.
-
In a separate beaker, dissolve an equimolar amount of (1S,2S)-(+)-trans-1,2-cyclohexanedicarboxylic acid in 100 mL of hot ethanol.
-
Slowly add the hot acid solution to the amine solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven at 40-50 °C. This is the less soluble diastereomeric salt.
-
-
Liberation of the Enantiopure Amine:
-
Suspend the dried diastereomeric salt in 50 mL of deionized water and add 50 mL of dichloromethane.
-
While stirring vigorously, add 2 M sodium hydroxide solution dropwise until the aqueous layer is basic (pH > 10).
-
Separate the organic layer in a separatory funnel. Extract the aqueous layer with two additional 25 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-phenylethylamine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine by chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.
-
| Resolving Agent | Racemic Substrate | Molar Ratio (Acid:Amine) | Solvent | Resulting e.e. (%) | Reference |
| (S)-phenylethylamine | (±)-trans-1,2-CHDA | < 3:1 | Ethanol | 97 | [2] |
| (1S,2S)-(+)-trans-1,2-CHDA | (±)-1-Phenylethylamine | 1:1 | Ethanol | >95 (expected) | Adapted from[2][4] |
II. trans-1,2-Cyclohexane Derivatives as Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] The rigid C₂-symmetric backbone of the trans-1,2-cyclohexane moiety makes its derivatives excellent candidates for chiral auxiliaries. While direct use of the dicarboxylic acid is less common, its corresponding diol, trans-1,2-cyclohexanediol, has been effectively employed. The principles of stereochemical control demonstrated by the diol are directly applicable to understanding the potential of the dicarboxylic acid scaffold.
Mechanistic Principle of Auxiliary-Controlled Asymmetric Alkylation
In this approach, the chiral auxiliary is covalently attached to the substrate, forming a new chiral molecule. The steric bulk and conformational rigidity of the auxiliary create a chiral environment that blocks one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. This results in the formation of one diastereomer in excess. After the reaction, the auxiliary is cleaved and can be recovered for reuse, leaving the desired enantiomerically enriched product.
Protocol: Asymmetric Alkylation Using a (S,S)-trans-1,2-Cyclohexanediol Auxiliary
This protocol illustrates the use of (S,S)-trans-1,2-cyclohexanediol as a chiral auxiliary for the diastereoselective alkylation of a β-keto ester. This method is effective for creating chiral quaternary carbon centers with high diastereoselectivity.
Materials:
-
Ethyl 2-methylacetoacetate
-
(1S,2S)-(-)-trans-1,2-Cyclohexanediol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Attachment of the Chiral Auxiliary:
-
To a solution of ethyl 2-methylacetoacetate and (1S,2S)-(-)-trans-1,2-cyclohexanediol (1.1 equivalents) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous magnesium sulfate.
-
Purify the resulting chiral acetal by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral acetal in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a freshly prepared solution of LDA (1.1 equivalents) and stir for 30 minutes to form the enolate.
-
Add the alkyl halide (1.2 equivalents) and stir at -78 °C until the reaction is complete.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric excess (de) of the crude product by ¹H NMR or GC analysis.
-
-
Cleavage of the Auxiliary:
-
The auxiliary can be removed under acidic conditions to yield the enantiomerically enriched β-keto ester.
-
| Substrate | Alkylating Agent | Diastereomeric Excess (de) (%) |
| Ethyl 2-methylacetoacetate | Benzyl bromide | 92 |
| Ethyl 2-methylacetoacetate | Allyl bromide | >95 |
| Ethyl 2-ethylacetoacetate | Methyl iodide | 94 |
III. This compound Derivatives in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis, alongside biocatalysis and metal catalysis. Chiral carboxylic acids are known to function as effective Brønsted acid organocatalysts, activating substrates through hydrogen bonding. The well-defined stereochemistry of enantiopure this compound makes it an attractive starting material for the synthesis of novel C₂-symmetric organocatalysts.
Mechanistic Principle of Chiral Dicarboxylic Acid Catalysis
Chiral dicarboxylic acids can act as bifunctional catalysts. One carboxylic acid group can protonate a substrate (e.g., an imine), activating it towards nucleophilic attack. The second carboxylic acid, or its conjugate base, can simultaneously interact with the nucleophile, orienting it for a stereoselective reaction. This dual activation within a defined chiral pocket is key to achieving high enantioselectivity.
Synthesis of Potential Organocatalysts: C₂-Symmetric Bisamides
While the direct application of this compound as an organocatalyst is an emerging area, its derivatives are promising candidates. For instance, C₂-symmetric bisamides can be readily synthesized and may act as effective hydrogen-bond donors in various asymmetric transformations.
Protocol: Synthesis of (1S,2S)-N,N'-dibenzyl-N,N'-di(pyridin-2-yl)cyclohexane-1,2-dicarboxamide
This protocol describes the synthesis of a C₂-symmetric bisamide from enantiopure this compound, which can be screened for catalytic activity.
Materials:
-
(1S,2S)-(+)-trans-1,2-Cyclohexanedicarboxylic acid
-
Thionyl chloride
-
Toluene, anhydrous
-
2-(Benzylamino)pyridine
-
Triethylamine
-
Dichloromethane, anhydrous
Procedure:
-
Synthesis of the Diacid Chloride:
-
A mixture of (1S,2S)-(+)-trans-1,2-cyclohexanedicarboxylic acid (1.0 eq) and thionyl chloride (2.2 eq) in anhydrous toluene is heated at reflux for 4 hours.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude (1S,2S)-cyclohexane-1,2-dicarbonyl dichloride, which is used in the next step without further purification.
-
-
Amide Formation:
-
To a solution of 2-(benzylamino)pyridine (2.2 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane at 0 °C, add a solution of the crude diacid chloride (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired C₂-symmetric bisamide.
-
Conclusion
This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its efficacy as a resolving agent is well-established, providing a reliable method for obtaining enantiopure amines. Furthermore, its rigid cyclohexane framework serves as an excellent stereodirecting group in chiral auxiliaries, as demonstrated by the closely related diol derivatives. The potential for developing novel organocatalysts from this readily available starting material is significant and represents an exciting frontier for future research. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable chiral scaffold in their synthetic endeavors.
References
- Zhou, J., et al. (2014). Synthesis of New C2‐Symmetric Chiral Bisamides from (1S,2S)‐Cyclohexane‐1,2‐dicarboxylic Acid. Helvetica Chimica Acta.
-
Zhang, Y., et al. (2024). Resolution of this compound containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. Chirality, 36(2). Available at: [Link]
-
Zhang, Y., et al. (2024). Resolution of this compound containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. ResearchGate. Available at: [Link]
-
Tanaka, M., et al. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. The Journal of Organic Chemistry, 66(8), 2667-73. Available at: [Link]
-
Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Various Authors. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PubMed Central. Available at: [Link]
- A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. (2014). Google Patents.
Sources
- 1. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol | MDPI [mdpi.com]
- 2. Resolution of this compound containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
Application Note: Polycondensation Protocols for trans-1,2-Cyclohexanedicarboxylic Acid (1,2-CHDA)
Executive Summary
This technical guide details the synthesis of high-performance polyesters and polyamides utilizing trans-1,2-cyclohexanedicarboxylic acid (1,2-CHDA) . Unlike its linear counterpart (1,4-CHDA) or aromatic analogs (Terephthalic Acid), 1,2-CHDA introduces a unique "kinked" rigidity to the polymer backbone. This architecture enhances solubility and optical transparency while maintaining a high glass transition temperature (
However, the 1,2-substitution pattern presents a critical synthetic challenge: the Anhydride Trap . At elevated temperatures, 1,2-CHDA is prone to cyclization, forming hexahydrophthalic anhydride (HHPA) rather than propagating the polymer chain. This guide provides two validated protocols—Melt Polycondensation and Low-Temperature Solution Polymerization —specifically engineered to overcome this steric and thermodynamic hurdle.
Part 1: Monomer Chemistry & The Anhydride Trap
The Stereochemical Imperative
The trans-isomer of 1,2-CHDA is thermodynamically more stable than the cis-isomer and is essential for high
-
Cis-1,2-CHDA: Carboxyl groups are on the same side. Rapidly dehydrates to form cyclic anhydride upon heating (>160°C).
-
Trans-1,2-CHDA: Carboxyl groups are on opposite sides (diaxial or diequatorial). Direct cyclization is sterically forbidden unless thermal isomerization converts it to the cis form.
Critical Insight: The polymerization protocol must operate below the isomerization temperature threshold or utilize rapid kinetics to "lock" the monomer into a diester or diamide state before cyclization can occur.
Visualization: The Anhydride Trap Mechanism
The following diagram illustrates the kinetic competition between chain propagation (Polymer) and cyclization (Termination/Side Reaction).
Figure 1: The "Anhydride Trap" illustrates why maintaining trans-stereochemistry and avoiding excessive heat early in the reaction is critical. Once the anhydride forms, it disrupts stoichiometry.
Part 2: Experimental Protocols
Protocol A: Two-Step Melt Polycondensation (Bulk)
Best for: Industrial scale-up, solvent-free synthesis, optical resins. Challenge: Managing thermal isomerization.
Materials
-
Monomer: this compound (High purity >99%).[1]
-
Diol: 1,4-Cyclohexanedimethanol (CHDM) or 1,4-Butanediol. (Excess 1.2:1 molar ratio).
-
Catalyst: Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide (TIPT).
-
Stabilizer: Irganox 1010 (0.1 wt%) to prevent thermo-oxidative degradation.
Step-by-Step Methodology
-
Esterification (The "Locking" Step):
-
Charge reactor with 1,2-CHDA and Diol (molar ratio 1:1.2).
-
Add Catalyst (150 ppm Ti).
-
Crucial: Ramp temperature to 180–190°C (Do NOT exceed 200°C initially).
-
Stir under Nitrogen flow.[1][2] Water evolution indicates ester formation.
-
Why? Reacting the acid groups at moderate temperature converts them into esters, which cannot cyclize into anhydrides. This "locks" the monomer into a linear potential.
-
-
Pre-Polymerization:
-
Once water evolution ceases (approx. 90-95% conversion), raise temperature to 220°C .
-
Reduce pressure gradually to 20–30 Torr over 30 minutes.
-
Remove excess diol.[3]
-
-
Polycondensation (Finishing):
-
Raise temperature to 250°C .
-
Apply high vacuum (< 1 Torr or < 100 Pa).
-
Maintain for 2–3 hours until torque (viscosity) stabilizes.
-
Stop Condition: If the melt turns yellow or torque drops (degradation), terminate immediately.
-
-
Discharge:
Protocol B: Low-Temperature Solution Polycondensation
Best for: Research samples, drug delivery carriers, precise stereocontrol. Advantage: completely avoids thermal isomerization and anhydride formation.
Materials
-
Monomer: trans-1,2-Cyclohexanedicarbonyl dichloride (Prepared from acid via SOCl2).
-
Diol/Diamine: 1,6-Hexanediol or Hexamethylenediamine.
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.
-
Base: Pyridine or Triethylamine (Acid scavenger).
Step-by-Step Methodology
-
Activation (Acid Chloride Synthesis):
-
Polymerization:
-
Dissolve Diol (1.0 eq) and Pyridine (2.2 eq) in dry DCM. Cool to 0°C.
-
Dissolve Acid Chloride (1.0 eq) in dry DCM.
-
Add Acid Chloride solution dropwise to the Diol solution over 30 minutes.
-
Observation: Exothermic reaction; precipitation of Pyridine-HCl salts.
-
-
Work-up:
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Precipitate polymer into cold Methanol.
-
Wash with water (to remove salts) and Methanol.
-
Vacuum dry at 40°C.[2]
-
Part 3: Characterization & Validation[5]
To validate the success of the synthesis and the retention of the trans-structure, the following analytical suite is required.
Data Presentation: Expected Properties
| Property | trans-1,2-CHDA Polyester | cis-1,2-CHDA Polyester | Terephthalic Acid (PET) |
| Glass Transition ( | High (~70–85°C) | Low (~50–60°C) | ~78°C |
| Crystallinity | Semi-Crystalline | Amorphous | Semi-Crystalline |
| Solubility | Soluble in CHCl3, THF | Highly Soluble | Insoluble in THF |
| Optical Clarity | Excellent (Amorphous regions) | Good | Good |
Workflow Visualization: QC Pipeline
Figure 2: Quality Control workflow. NMR is the critical step to confirm that the trans-configuration was maintained during synthesis.
Troubleshooting Guide
-
Problem: Low Molecular Weight (Brittle Polymer)
-
Cause: Stoichiometric imbalance due to anhydride formation or loss of diol.
-
Fix: Use Protocol B (Solution) or increase the initial Diol excess in Protocol A. Ensure vacuum is < 1 Torr in the final stage.
-
-
Problem: Yellowing
-
Cause: Titanium catalyst degradation or oxidation.
-
Fix: Switch to Tin(II) Octoate (slower but colorless) or reduce temperature to max 240°C.
-
-
Problem: Haze/Opaqueness
-
Cause: Crystallization of the trans-segments.
-
Fix: Copolymerize with 10-20% cis-isomer or a linear spacer (Adipic acid) to disrupt crystallinity if optical transparency is the priority.
-
References
-
Bertakis, E. et al. (2025). Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. Link
-
Zhang, T. et al. (2000).[4] Synthesis and properties of poly(1,4-cyclohexanedicarboxylic anhydride). Polymer Bulletin. Link
- Eastman Chemical Company.1,4-Cyclohexanedicarboxylic Acid (CHDA) Technical Data Sheet. (Standard industrial reference for CHDA properties and handling).
-
Kricheldorf, H.R. (1993). Cis/trans isomerism of 1,4-cyclohexanedicarboxylic acid in crystalline, liquid-crystalline and amorphous polyesters. Makromolekulare Chemie. Link
-
CymitQuimica. Trans-1,2-cyclohexanedicarboxylic anhydride Safety and Properties. Link
Sources
- 1. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
trans-1,2-Cyclohexanedicarboxylic acid as a ligand in catalysis
Application Note: trans-1,2-Cyclohexanedicarboxylic Acid as a Ligand in Catalysis
Part 1: Executive Summary & Strategic Utility
The Renaissance of O,O-Ligands While nitrogen-based ligands (diamines like DACH, amino acids like Proline) dominate the literature for Copper-catalyzed cross-couplings, this compound (1,2-CHDA) represents a highly effective, underutilized, and cost-efficient O,O-bidentate ligand .
Its rigid cyclohexane backbone locks the two carboxylate groups into a specific trans geometry, creating a "bite angle" that is distinct from flexible aliphatic acids (like oxalic or succinic acid). This rigidity is crucial for:
-
Stabilizing Cu(I) Intermediates: Preventing the disproportionation of active Cu(I) into inactive Cu(0) and Cu(II).
-
Solubility Enhancement: The lipophilic cyclohexane ring improves the solubility of the copper complex in non-polar organic solvents compared to smaller, polar diacids.
-
Catalytic Promotion: Facilitating the oxidative addition of aryl halides in Ullmann-Goldberg type reactions.
This guide details the protocol for using 1,2-CHDA as a promoter in C-N and C-O bond formations, a critical workflow in API (Active Pharmaceutical Ingredient) synthesis.
Part 2: Mechanistic Insight & Chemical Logic
The Role of the Ligand
In Copper-catalyzed coupling, the "ligandless" systems often require harsh temperatures (>140°C). Ligands lower the activation energy, allowing reactions to proceed at 80–110°C.
-
Coordination Mode: 1,2-CHDA acts as an anionic, bidentate O,O-donor.
-
Geometry: The trans-diequatorial conformation (preferred in solution) places the carboxylates in a position to bridge two metal centers or chelate a single metal with a specific bite angle, distinct from the cis isomer.
-
The "Shuttle" Effect: The ligand aids in solubilizing the inorganic base (e.g., K₃PO₄) and the copper salt, effectively shuttling the active species into the organic phase.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed mechanism where 1,2-CHDA (L) stabilizes the Copper(I) species, facilitating the oxidative addition of the Aryl Halide.
Part 3: Experimental Protocols
Protocol A: C-N Cross-Coupling (General Amination)
Application: Synthesis of aryl amines from aryl iodides/bromides. System: CuI / 1,2-CHDA / DMSO.
Reagents & Materials:
| Component | Role | Specification |
|---|---|---|
| CuI | Catalyst Source | 99.9% purity, off-white powder (avoid green/oxidized Cu) |
| trans-1,2-CHDA | Ligand | >98% trans isomer |
| Aryl Halide | Substrate | Aryl Iodides (preferred) or Bromides |
| Amine | Nucleophile | Primary or Secondary amines |
| K₃PO₄ | Base | Anhydrous, tribasic, fine powder |
| DMSO | Solvent | Anhydrous (<50 ppm H₂O) |
Step-by-Step Methodology:
-
Catalyst Pre-Complexation (Optional but Recommended):
-
In a glovebox or under Argon flow, mix CuI (10 mol%) and trans-1,2-CHDA (20 mol%) in a reaction vial.
-
Note: A 1:2 Metal:Ligand ratio ensures the Cu is fully ligated and prevents aggregation.
-
-
Reaction Assembly:
-
Add the Aryl Halide (1.0 equiv) and Amine (1.2 equiv).
-
Add K₃PO₄ (2.0 equiv).
-
Add DMSO (Concentration: 0.5 M to 1.0 M relative to Aryl Halide).
-
Critical Step: Seal the vial with a septum and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of Cu(I) catalysis.
-
-
Execution:
-
Place the vial in a pre-heated block at 80°C – 100°C .
-
Stir vigorously (800+ RPM). The solubility of the base is the rate-limiting step; good mixing is essential.
-
Monitor via HPLC or TLC at 4, 12, and 24 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water (to remove DMSO and ligand).
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Protocol B: Optimization & Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst Oxidation | Ensure CuI is white/off-white. Degas solvents thoroughly. |
| Stalled Reaction | Ligand Inhibition | Increase Temperature to 110°C. Switch base to Cs₂CO₃ (stronger/more soluble). |
| Blue/Green Reaction Mixture | Cu(II) Formation | Oxygen leak. Check seals. Add a reducing agent (rarely needed if degassed properly). |
| Poor Solubility | Ligand Choice | If 1,2-CHDA fails, the substrate might be too non-polar. Switch to trans-N,N'-dimethyl-1,2-cyclohexanediamine (DACH). |
Part 4: Data & Comparative Analysis
Why use 1,2-CHDA over other ligands?
The following table compares trans-1,2-CHDA against standard industry ligands for a hypothetical coupling of Iodobenzene and Morpholine.
| Ligand Class | Representative Ligand | Cost Efficiency | Air Stability | Solubility (DMSO) | Typical Temp |
| Diacid (O,O) | trans-1,2-CHDA | High | Excellent | Good | 90°C |
| Amino Acid (N,O) | L-Proline | High | Good | Moderate (Zwitterionic) | 80°C |
| Diamine (N,N) | DMEDA / DACH | Moderate | Poor (Hygroscopic/Volatile) | Excellent | 60-80°C |
| Phosphine (P,P) | BINAP | Low (Expensive) | Poor (Oxidizes) | Good | 100°C+ |
Key Takeaway: 1,2-CHDA offers the best balance of cost and robustness . It is a solid, non-hygroscopic powder that does not oxidize in air, making it ideal for scale-up operations where handling sensitive amines or phosphines is difficult.
Part 5: References & Authority
-
Synthesis and Properties:
-
BenchChem. "this compound Properties and Synthesis." (Detailed physicochemical data).
-
-
Coordination Chemistry:
-
MDPI. "Synthesis, Structure and Magnetic Properties of Low-Dimensional Copper(II) trans-1,4-cyclohexanedicarboxylate." (Illustrates the carboxylate binding mode relevant to the 1,2-isomer).
-
-
Catalytic Context (Ullmann Coupling):
-
General Ligand Utility:
Disclaimer: This Application Note is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling chemicals. Copper salts and organic ligands can be toxic.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. (trans)-1,2-cyclohexanedicarboxylic acid | CAS#:610-10-6 | Chemsrc [chemsrc.com]
- 6. This compound | 2305-32-0 [chemicalbook.com]
- 7. This compound | 46022-05-3 | Benchchem [benchchem.com]
- 8. innospk.com [innospk.com]
- 9. chemimpex.com [chemimpex.com]
Application Note: Synthesis of Amorphous Bio-Polyesters via Melt Polycondensation of trans-1,2-CHDA and Bio-Diols
This Application Note is designed as a high-level technical guide for researchers and R&D scientists. It moves beyond basic textbook synthesis, addressing the specific stereochemical and thermodynamic challenges of working with trans-1,2-Cyclohexanedicarboxylic acid (1,2-CHDA).
Executive Summary
The shift toward 100% bio-based polymers requires replacing aromatic moieties (like terephthalic acid) with rigid aliphatic cycles. This compound (1,2-CHDA) offers a unique value proposition: unlike its semi-crystalline 1,4-isomer, the 1,2-isomer typically yields amorphous, high-transparency polymers with excellent solubility, making them ideal for drug delivery matrices, high-gloss coatings, and optical adhesives.
However, 1,2-CHDA presents a specific synthetic challenge: intramolecular cyclization . At high temperatures, the diacid can dehydrate to form hexahydrophthalic anhydride, acting as a chain-stopper rather than a chain-extender. This protocol details a modified Two-Stage Melt Polycondensation method designed to suppress cyclization and maximize molecular weight (
Scientific Rationale & Monomer Selection
The Stereochemistry of 1,2-CHDA
While 1,4-CHDA is linear and promotes crystallinity, 1,2-CHDA introduces a "kink" in the polymer backbone.
-
Trans-Configuration: The trans-diequatorial conformation is thermodynamically preferred and provides chain stiffness (high
). -
The "Anhydride Trap": Although trans-1,2-CHDA cannot directly form a cyclic anhydride due to geometry, thermal isomerization to the cis-form (axial-equatorial) occurs above 180°C. The cis-form rapidly dehydrates to form a stable 5-membered anhydride ring.
-
Consequence: Loss of stoichiometry and termination of polymerization.
-
Solution: We utilize a Low-Temperature Esterification strategy (<180°C) with high catalyst loading to drive intermolecular reaction before isomerization kinetics take over.
-
Bio-Diol Selection
| Bio-Diol | Source | Functionality in 1,2-CHDA Polyester | Target Application |
| 1,3-Propanediol (Bio-PDO) | Corn sugar fermentation | Balances flexibility and stiffness; Odd carbon number suppresses crystallization. | Flexible films, Coatings |
| 1,4-Butanediol (Bio-BDO) | Dextrose fermentation | Higher chain flexibility; lower | Soft blocks, Adhesives |
| Isosorbide | Starch | Rigid bicyclic structure; significantly increases | Rigid plastics (requires modified protocol) |
Experimental Workflow (Logic Diagram)
The following diagram illustrates the critical decision pathways during synthesis, specifically highlighting the avoidance of the anhydride trap.
Figure 1: Reaction logic flow emphasizing the critical temperature threshold to prevent anhydride formation.
Detailed Synthesis Protocol
Scale: Laboratory (100 g theoretical yield) Reactor: 250 mL 3-neck round bottom flask with mechanical stirrer (anchor type), N2 inlet, and Dean-Stark trap/condenser.
Phase 1: Preparation & Stoichiometry
-
Molar Ratio: Charge 1.0 equivalent of trans-1,2-CHDA and 1.3 equivalents of Bio-Diol (e.g., 1,3-PDO).
-
Note: A 30% excess of diol is lower than standard PET protocols (usually 1.5-2.0 eq) because 1,2-CHDA creates a more viscous melt earlier, and removing large excess diol later is difficult without degrading the polymer.
-
-
Catalyst: Add Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide at 300-500 ppm relative to the acid.
-
Expert Tip: Dilute TBT in 1 mL of anhydrous toluene or the diol itself to prevent immediate hydrolysis/clumping upon contact with the acid.
-
Phase 2: Esterification (Oligomerization)
Objective: Remove water and form ester linkages without thermal isomerization.
-
Inert Atmosphere: Purge reactor with
x 3 cycles. Maintain a slow, steady flow. -
Melt: Heat to 140°C until a homogeneous melt forms. Start stirring at 100 rpm.
-
Reaction Ramp:
-
Increase temp to 160°C . Hold for 1 hour. Water evolution should begin.
-
Increase temp to 180°C . Hold for 2-3 hours.
-
Validation: Monitor the distillate volume in the Dean-Stark trap. Do NOT exceed 190°C during this phase.[1]
-
Endpoint: When water collection reaches >95% of theoretical yield (approx. 18 mL for 1 mol acid), proceed.
-
Phase 3: Polycondensation (Chain Extension)
Objective: Remove excess diol to drive equilibrium toward high Mw.
-
Catalyst Boost (Optional): If the melt is clear and colorless, no additional catalyst is needed. If reaction is sluggish, add a second aliquot of TBT (100 ppm).
-
Vacuum Ramp (Critical):
-
Gradually reduce pressure from atmospheric to 100 mbar over 30 minutes. Sudden vacuum will cause the melt to bump/foam violently.
-
Increase temperature to 200°C-210°C .
-
Reduce pressure to < 1 mbar (high vacuum) over the next 30 minutes.
-
-
Reaction: Hold at 210°C / <1 mbar for 2-4 hours.
-
Torque Monitoring: As chain length grows, viscosity increases. Monitor the torque on the mechanical stirrer. Stop reaction when torque plateaus.
-
Warning: Do not exceed 220°C. 1,2-CHDA polyesters are prone to thermal degradation (yellowing) at PET processing temps (280°C).
-
Phase 4: Workup
-
Release vacuum with
. -
Pour the hot, viscous melt onto a Teflon sheet or into liquid nitrogen for quenching.
-
Purification (for Pharma/Bio applications): Dissolve polymer in Chloroform (
) and precipitate into cold Methanol ( ) to remove unreacted diol and catalyst residues.
Characterization & Validation Standards
To ensure the protocol was successful, the following data profile must be met.
| Technique | Parameter | Target Value | Interpretation |
| 1H-NMR ( | Signal at ~2.3 ppm | Broad Multiplet | Protons alpha to carbonyl in the polymer chain. |
| 1H-NMR | Signal at ~2.8 ppm | Absent/Trace | Indicates absence of cis-isomer or anhydride formation. |
| DSC | 10°C - 40°C | Dependent on diol length (PDO vs BDO). Single transition indicates amorphous nature. | |
| DSC | None | 1,2-CHDA polymers should be amorphous. A | |
| GPC | > 15,000 g/mol | Required for mechanical film stability. | |
| Visual | Color | Clear/Pale Straw | Dark yellow/brown indicates thermal oxidation or Ti-catalyst complexing. |
Troubleshooting & Optimization
Problem: Low Molecular Weight (Brittle Polymer)
-
Cause 1: Stoichiometric Imbalance. If vacuum is applied too early, diol evaporates before reacting.
-
Fix: Extend the atmospheric esterification stage at 160°C.
-
-
Cause 2: Cyclization. The "Anhydride Trap" consumed the acid end-groups.
-
Fix: Lower the maximum reaction temperature by 10°C. Ensure trans-isomer purity of starting material is >98%.
-
Problem: Yellow/Brown Discoloration
-
Cause: Titanium catalysts are notorious for yellowing with bio-based diols (which often contain trace impurities like acetals).
-
Fix: Add heat stabilizers like Irganox 1010 (0.1 wt%) or phosphorous-based stabilizers (Triphenyl phosphate) during the polycondensation stage. Alternatively, switch to Germanium oxide (
) catalyst (whiter polymer, but slower reaction).
-
References
- Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
-
Pellis, A., et al. (2016). "Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component." Journal of Biotechnology. Link (Context on bio-based rigid polyesters).
-
Berti, C., et al. (2008).[2] "Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate): Influence of stereochemistry of 1,4-cyclohexylene units on the thermal properties." Journal of Polymer Science Part B: Polymer Physics. Link (Foundational work on CHDA stereochemistry and thermal transitions).
-
Knoop, R. J. I., et al. (2013). "High molecular weight poly(ethylene-2,5-furanoate); critical aspects in synthesis and mechanical property determination." Journal of Polymer Science Part A: Polymer Chemistry. Link (Protocols for handling volatile bio-diols and vacuum ramping).
-
Guidotti, G., et al. (2018). "Poly(propylene 1,4-cyclohexanedicarboxylate): A new biodegradable polyester." Polymer Degradation and Stability. Link (Specific reference for Propylene Glycol/CHDA systems).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-1,2-Cyclohexanedicarboxylic Acid
Welcome to the technical support center for the synthesis of trans-1,2-cyclohexanedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. This valuable compound serves as a crucial building block in the creation of complex molecules and pharmaceutical intermediates.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 1,2-cyclohexanedicarboxylic acid resulted in a mixture of cis and trans isomers. How can I favor the formation of the trans isomer?
A1: The formation of a mixture of cis and trans isomers is a common outcome, particularly in catalytic hydrogenation of phthalic acid. The trans isomer is thermodynamically more stable due to the diequatorial orientation of the carboxylic acid groups, which minimizes steric hindrance. To favor the trans isomer, you can employ thermal isomerization. Heating the cis isomer or a cis/trans mixture, often in the presence of a strong acid catalyst (like HCl), can promote equilibration to the more stable trans form.
Q2: What is the most significant challenge in purifying this compound?
A2: The primary challenge is the efficient separation of the cis and trans isomers, as they often have similar solubilities in many common solvents. Fractional crystallization is a widely used technique, leveraging the slight differences in solubility between the two isomers.[2] Recrystallization from water or ethanol is a common method for purification.[3] For resolving the racemic trans mixture into its enantiomers, diastereomeric salt formation with a chiral resolving agent, such as (S)-phenylethylamine, is an effective strategy.[4][5]
Q3: I have a low yield after the hydrogenation of phthalic acid. What are the likely causes?
A3: Low yields can stem from several factors:
-
Catalyst Inactivity: The palladium or ruthenium catalyst may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst.[6][7]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Reaction Conditions: Hydrogen pressure and temperature are critical. For palladium-catalyzed hydrogenations, pressures of 600-700 psi and temperatures of 195-230°C are often optimal.[6]
-
Side Reactions: At higher temperatures, over-hydrogenation or dehydration to the anhydride can occur, reducing the yield of the desired diacid.[8]
Q4: Can I synthesize the trans isomer directly?
A4: While many syntheses produce a mixture of isomers, some methods can favor the trans product. For instance, the Diels-Alder reaction of butadiene with crotonic acid, followed by hydrogenation, can yield the trans isomer. However, the most common industrial approach involves the hydrogenation of phthalic acid followed by separation or isomerization.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Hydrogen Uptake During Hydrogenation | 1. Inactive or poisoned catalyst.2. Leak in the hydrogenation apparatus.3. Insufficient mixing. | 1. Use fresh catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).2. Check all seals and connections of the reactor for leaks.3. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
| Product is an Oily or Gummy Solid | 1. Presence of residual solvent.2. Mixture of cis and trans isomers.3. Incomplete hydrolysis of an anhydride intermediate. | 1. Ensure the product is thoroughly dried under vacuum.2. Proceed with fractional crystallization or isomerization to obtain the pure trans isomer.3. If starting from an anhydride, ensure complete hydrolysis by refluxing with water or a dilute acid/base solution.[3] |
| Melting Point of the Final Product is Broad or Lower than Expected | 1. Impure product (mixture of isomers or presence of starting material). | 1. Recrystallize the product from an appropriate solvent (e.g., water, ethanol).[3] 2. Characterize the product using NMR or IR spectroscopy to identify the impurity and guide further purification. |
| Difficulty in Separating cis and trans Isomers by Recrystallization | 1. Unsuitable solvent system.2. Isomers have very similar solubilities in the chosen solvent. | 1. Experiment with different solvent systems or solvent mixtures.2. Consider converting the diacids to their dimethyl esters. The esters may have different physical properties that allow for easier separation by chromatography or distillation. The esters can then be hydrolyzed back to the diacids. |
Experimental Protocols & Workflows
This protocol outlines a common two-step process to synthesize this compound.
Step 1: Hydrogenation of Phthalic Anhydride
-
In a high-pressure autoclave, combine phthalic anhydride, water, and a 5% Palladium on carbon (Pd/C) catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 600-700 psi.[6]
-
Heat the mixture to 195-230°C with vigorous stirring.[6]
-
Maintain these conditions until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-1,2-cyclohexanedicarboxylic acids.
Step 2: Isomerization to the trans Isomer
-
To the aqueous solution from Step 1, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to promote the conversion of the cis isomer to the more stable trans isomer.
-
Cool the solution slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with cold water and dry under vacuum.
-
The purity of the this compound can be assessed by its melting point (typically around 221°C).
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of this compound containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6291706B1 - Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
analytical methods for determining the purity of trans-1,2-Cyclohexanedicarboxylic acid
Technical Support Center: Analytical Purity Determination of trans-1,2-Cyclohexanedicarboxylic Acid
Overview
Subject: this compound (1,2-CHDA) CAS: 2305-32-0 (trans), 1687-30-5 (mixed/generic) Criticality: High.[1][2][3] 1,2-CHDA is a pivotal intermediate in the synthesis of high-performance polyesters, alkyd resins, and pharmaceutical precursors (e.g., lurasidone). The Challenge: The primary impurity is the cis-isomer, which results from the hydrogenation of phthalic acid. The cis isomer disrupts polymer crystallinity and alters pharmaceutical bioavailability.[2] Because 1,2-CHDA lacks a strong chromophore, standard UV detection is often insufficient, requiring specialized detection or derivatization.[2]
Module 1: High-Performance Liquid Chromatography (HPLC)
User Question: I am seeing poor resolution between the cis and trans isomers, and my baseline is noisy. What method should I use?
Senior Scientist Response:
The lack of a conjugated
Recommended Protocol: Reverse Phase / Mixed-Mode[2]
-
Column: Mixed-mode columns (e.g., SIELC Newcrom R1) or high-density C18 with low pH stability.[2]
-
Mobile Phase: Acetonitrile (MeCN) : Water : Phosphoric Acid (
).[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 210 nm.[2]
-
Expected Elution: The cis isomer generally elutes after the trans isomer on standard C18 phases due to the "molecular footprint" effect, though this can reverse on specific mixed-mode columns.
Troubleshooting Guide: HPLC Issues
| Symptom | Probable Cause | Corrective Action |
| No Peaks / Low Sensitivity | Detection wavelength too high (>220 nm). | Switch to 210 nm or use ELSD/RI detection. |
| Broad Tailing Peaks | Silanol interactions or ionization.[2] | Ensure Mobile Phase pH < 3.[2]0. Add 0.1% TFA or |
| Doublets / Split Peaks | Incomplete separation of cis/trans.[2] | Decrease organic modifier (MeCN) by 5% steps to increase retention and resolution. |
Workflow Visualization: HPLC Method Development
Caption: Decision tree for optimizing HPLC separation of 1,2-CHDA isomers.
Module 2: Gas Chromatography (GC)
User Question: My GC peaks are non-existent or extremely broad. Can I inject 1,2-CHDA directly?
Senior Scientist Response: No. Dicarboxylic acids are highly polar and have high boiling points, leading to adsorption in the injector port and column degradation. You must derivatize the sample to an ester (methyl or silyl) to increase volatility and thermal stability.
Derivatization Protocol: Methylation (BF3-Methanol)
This is the industry standard for converting carboxylic acids to methyl esters.[2]
-
Reagent: 14% Boron Trifluoride (
) in Methanol. -
Procedure:
-
Dissolve 10 mg sample in 1 mL Methanol.
-
Add 1 mL
-Methanol reagent.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Heat at 60°C for 15 minutes (sealed vial).
-
Cool and extract with 2 mL Hexane (the esters will migrate to the hexane layer).
-
-
Injection: Inject 1
L of the top Hexane layer.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Elution Order: The trans-dimethyl ester typically elutes before the cis-dimethyl ester on non-polar columns due to lower boiling point and higher symmetry.[2]
Alternative: Silylation (BSTFA)[2][5]
-
Reagent: BSTFA + 1% TMCS.[2]
-
Pros: Faster (often instant at room temp), but sensitive to moisture.[2]
-
Cons: Silyl esters are hydrolytically unstable; analyze immediately.
Workflow Visualization: Derivatization Logic
Caption: Workflow for preparing 1,2-CHDA for GC analysis via esterification.
Module 3: Physical & Thermal Analysis (DSC/Melting Point)
User Question: I need a quick check to see if my trans-isomer is contaminated with cis-isomer without running a full chromatography sequence.
Senior Scientist Response: The physical properties of the diastereomers are distinct. Differential Scanning Calorimetry (DSC) or a simple Melting Point apparatus is the most rapid confirmation of bulk purity.[2]
Data Table: Isomer Properties
| Property | trans-1,2-CHDA | cis-1,2-CHDA | Significance |
| Melting Point | 212–221 °C | 192–195 °C | Trans packs more efficiently due to symmetry.[2] A depressed MP indicates cis contamination.[2][5] |
| Solubility (Water) | Lower | Higher | Cis is more polar/less symmetric.[2][6] |
| Solubility (Ether) | Moderate | High | Useful for recrystallization purification.[2] |
Protocol:
-
Perform DSC at a ramp rate of 10°C/min.
-
Look for a sharp endotherm at >215°C.[2]
-
A pre-melt endotherm near 190°C indicates significant cis impurity.[2]
Module 4: NMR Spectroscopy
User Question: How do I calculate the exact cis/trans molar ratio?
Senior Scientist Response:
Proton NMR (
-
Solvent: DMSO-
or Methanol-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> . -
Diagnostic Signals:
-
trans-isomer: The methine protons are axial-axial.[2] They appear upfield (lower ppm, typically ~2.3 ppm ) with large coupling constants (
Hz).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
cis-isomer: One proton is axial, one is equatorial.[2] They appear slightly downfield relative to trans (often ~2.5-2.6 ppm ) with smaller coupling constants.[2]
-
-
Calculation: Integrate the methine multiplets.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">
References
-
SIELC Technologies. Separation of 1,2-Cyclohexanedicarboxylic acid isomers on Newcrom R1 HPLC column.Link
-
Organic Syntheses. trans-1,2-Dihydrophthalic Acid (Precursor methodologies and MP data). Coll. Vol. 11, p. 124.[2] Link
-
PubChem. 1,2-Cyclohexanedicarboxylic acid: Chemical and Physical Properties. National Library of Medicine.[2] Link[2]
-
Rasayan Journal of Chemistry. Development of New GC-MS Procedure for Hexahydrophthalic Anhydride (and acid derivatives). Vol. 10, No.[2] 2. Link
-
Sigma-Aldrich. Derivatization Reagents for Gas Chromatography (BSTFA/BF3).[2]Link
Sources
- 1. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 2. 1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 15522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Separation of 1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. youtube.com [youtube.com]
- 6. How does cis and trans isomer differ from one another class 12 chemistry CBSE [vedantu.com]
degradation pathways of polyesters containing trans-1,2-Cyclohexanedicarboxylic acid
This guide functions as a specialized Technical Support Center for researchers working with polyesters derived from trans-1,2-Cyclohexanedicarboxylic acid (1,2-CHDA) .
Unlike common aliphatic polyesters (e.g., PLA, PBS) or those based on the 1,4-isomer, trans-1,2-CHDA polyesters possess unique stereochemical rigidity and degradation behaviors. This guide addresses the specific challenges arising from the 1,2-substitution pattern and the cyclohexane ring conformation .
Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Degradation Pathways & Stability Protocols
Module 1: Hydrolytic Degradation
User Issue: "My degradation profile is significantly slower than predicted for an aliphatic polyester, and I'm seeing non-linear mass loss."
The Mechanistic Insight
You are likely observing the effects of Steric Shielding and Conformational Locking .
-
Steric Hindrance: Unlike adipic acid (linear) or 1,4-CHDA (remote substitution), the 1,2-CHDA moiety places the ester linkages on adjacent carbons. Even in the thermodynamically stable trans-diequatorial conformation, the cyclohexane ring acts as a bulky shield, impeding water attack on the carbonyl carbon.
-
Autocatalysis vs. Surface Erosion: Because water diffusion into these amorphous/semi-crystalline matrices is often faster than the bond cleavage rate (due to the steric shielding), you may experience bulk erosion characterized by a sudden drop in molecular weight (Mn) before significant mass loss occurs.
Troubleshooting Protocol: Accelerated Hydrolytic Profiling
Objective: Determine if the stability is kinetic (steric) or thermodynamic.
Step-by-Step Workflow:
-
Sample Prep: Cast films (100 µm thickness) to normalize surface area. Do not use pellets (diffusion limited).
-
Media Setup: Prepare 0.1 M Phosphate Buffer Saline (PBS) at pH 7.4 and pH 2.0 (to simulate autocatalytic acidic microclimates).
-
Incubation: Incubate at 60°C (Accelerated) vs. 37°C (Physiological). Note: Ensure 60°C is below the polymer's Tg to avoid changing the degradation mechanism.
-
Analysis:
-
Weekly: Measure Wet Weight (water uptake) and Dry Weight (mass loss).
-
Bi-weekly: GPC analysis. Look for bimodal distribution (indicative of heterogeneous bulk degradation).
-
Visualizing the Pathway
The following diagram illustrates the competitive pathways between water diffusion and steric blocking.
Caption: Schematic of hydrolytic competition. The 1,2-ring steric bulk slows cleavage, favoring water infiltration and bulk erosion over surface erosion.
Module 2: Thermal Degradation & Processing
User Issue: "I am detecting fumes and a rapid drop in viscosity during melt processing/extrusion, even under nitrogen."
The Mechanistic Insight
This is a critical vulnerability specific to the 1,2-isomer .
-
Cyclic Anhydride Formation: Unlike 1,3 or 1,4 isomers, 1,2-CHDA derivatives are geometrically primed to form a 5-membered cyclic anhydride (Hexahydrophthalic Anhydride ) via a "backbiting" mechanism or chain-end unzipping at high temperatures.
-
Thermodynamic Driving Force: The formation of the stable 5-membered ring is exothermic and drives chain scission.
Troubleshooting Protocol: Thermal Stability Check (TGA)
Objective: Quantify the onset of anhydride formation.
-
Method:
-
Ramp: 10°C/min to 500°C under N2.
-
Isothermal: Hold at processing temperature (e.g., 200°C) for 30 mins.
-
-
Data Interpretation:
-
Look for weight loss onset (
). -
Crucial: If using MS/FTIR coupling, monitor for peaks at 1780 cm⁻¹ and 1850 cm⁻¹ (characteristic cyclic anhydride doublets).
-
Data Summary: Thermal Risks
| Isomer | Primary Thermal Risk | Mechanism |
| 1,2-CHDA | High | Cyclization to 5-membered Anhydride (Backbiting) |
| 1,3-CHDA | Moderate | Random Scission (Cannot form cyclic anhydride) |
| 1,4-CHDA | Low | Random Scission / Beta-elimination |
Module 3: Enzymatic Degradation
User Issue: "Lipase B (CALB) is degrading my adipate controls but having no effect on the 1,2-CHDA polyester."
The Mechanistic Insight
Enzymes work on a "Lock and Key" or "Induced Fit" model.
-
Active Site Exclusion: The rigid cyclohexane ring in the 1,2 position creates a bulky, rigid kink in the polymer chain. Most lipases (designed for flexible aliphatic chains) cannot accommodate this rigid block into their active catalytic triad.
-
Stereoselectivity: Enzymes are chiral. The trans-1,2 stereochemistry may not align with the enzyme's enantioselectivity, effectively rendering the polymer bio-inert to standard lipases.
Troubleshooting Protocol: Enzyme Screening
Objective: Identify if any biocatalyst is effective.
-
Substrate: Grind polymer to fine powder (increase surface area).
-
Enzyme Panel: Do not rely solely on Lipases. Test:
-
Candida antarctica Lipase B (CALB) - (Likely negative control).
-
Cutinase (from Humicola insolens or Fusarium solani) - These have more accessible active sites.
-
Proteinase K - Often effective for rigid structures like PLA, may show activity here.
-
-
Detection: Monitor pH drop (acid release) or use HPLC to detect soluble oligomers (1,2-CHDA monomers).
Module 4: Structural Analysis (NMR)
User Issue: "My NMR spectra show complex splitting in the methylene region during degradation."
The Mechanistic Insight
You are observing Isomerization and Oligomerization .
-
Cis/Trans Equilibration: While you started with trans, acid-catalyzed degradation (during hydrolysis) can facilitate isomerization to the cis form if the ring opens/closes or via exchange reactions, leading to peak broadening.
-
Cyclic Oligomers: Degradation often produces cyclic dimers/trimers rather than linear monomers, which have distinct chemical shifts.
Visualizing the Degradation Logic
Caption: Decision tree for predicting degradation outcomes based on environmental stress.
References
-
Hydrolytic Stability & Steric Factors
-
Thermal Degradation Mechanisms
- Title: Molecular Pathways for Polymer Degrad
- Source: PMC (NIH).
- Context: Details thermal chain fission and side-group elimination (relevant to anhydride form
-
Link:[Link]
-
Enzymatic Degradation & Structure
-
Isomerization & NMR Analysis
Sources
- 1. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for trans-1,2-Cyclohexanedicarboxylic Acid (CHDA) Polymers
Status: Active Lead Scientist: Senior Application Specialist, Polymer Synthesis Division Last Updated: January 31, 2026
Executive Summary: The "1,2-CHDA Paradox"
Read this before starting your experiment. Synthesizing high molecular weight polymers from trans-1,2-cyclohexanedicarboxylic acid (1,2-CHDA) presents a unique thermodynamic challenge compared to its 1,4-isomer.
-
The Trap: 1,2-CHDA is structurally predisposed to form Hexahydrophthalic Anhydride (HHPA) via intramolecular cyclization.
-
The Stereochemistry Link: The anhydride ring is cis-fused. Therefore, maintaining the trans-configuration is not just about material properties (crystallinity/Tm); it is the primary defense against chain termination via cyclization.
-
The Failure Mode: High temperatures (>220°C) promote trans-to-cis isomerization. Once the cis form exists, it rapidly cyclizes to the anhydride, terminating your polymer chain and releasing water.
Your catalyst strategy must prioritize low-temperature kinetics to outpace thermal isomerization.
Catalyst Selection Matrix
Do not use a "one-size-fits-all" polyester catalyst. Select based on your specific polymerization method.
| Catalyst Class | Specific Compound | Rec.[1][2][3][4] Temp Range | Stereoretention Score | Technical Verdict |
| Titanium Alkoxides | Tetrabutyl Titanate (TBT) / Ti(OBu)₄ | 180°C - 230°C | Moderate | Primary Choice. High activity allows lower reaction temps, minimizing thermal isomerization. Warning: Yellowing risk. |
| Tin (IV) | FASCAT 4100 (BuSnOOH) | 160°C - 210°C | High | Best for Stereocontrol. Excellent transesterification activity at lower temps. Less acidic than Ti, reducing proton-catalyzed isomerization. |
| Antimony | Antimony Trioxide (Sb₂O₃) | >260°C | Low | Avoid. Requires temperatures that guarantee trans-to-cis conversion and subsequent anhydride formation. |
| Enzymatic | Lipase B (CALB) | 60°C - 90°C | Perfect | Specialty Only. Zero isomerization, but limited to low MW oligomers. Use only if MW < 5,000 Da is acceptable. |
| Zinc/Manganese | Zn(OAc)₂ / Mn(OAc)₂ | 180°C - 220°C | Moderate | Co-Catalyst. Use in the esterification stage to speed up oligomer formation, then switch to Ti/Sn for polycondensation. |
Decision Logic Flowchart
Figure 1: Decision tree for selecting the appropriate catalyst based on molecular weight targets and thermal constraints.
Troubleshooting Guides
Issue 1: "My reaction mixture turned into a low-viscosity liquid with a pungent smell."
Diagnosis: You created the Anhydride, not the Polymer. The Mechanism: You likely exceeded 230°C. The trans-1,2-CHDA isomerized to cis, which immediately cyclized into Hexahydrophthalic Anhydride (HHPA), capping your chain ends. Corrective Action:
-
Lower Temperature: Cap your synthesis at 210°C.
-
Switch Catalyst: Move from Sb₂O₃ to Butylstannoic acid (FASCAT 4100) .
-
Two-Step Process: Do not add the catalyst immediately. Perform a non-catalyzed esterification with excess diol at 180°C first to "lock" the acid groups into esters before raising the temp for polycondensation.
Issue 2: "The polymer is dark yellow/brown."
Diagnosis: Titanium-induced degradation. The Mechanism: Ti(IV) catalysts are Lewis acids that can complex with the polymer backbone, leading to conjugated double bond formation (color) and oxidation. Corrective Action:
-
Phosphite Stabilizers: Add Triphenyl phosphite (TPP) or Irgafos 168 (0.1 wt%) alongside the Ti catalyst. This complexes with Ti to reduce color.
-
Vacuum Protocol: Ensure your vacuum is <1 mbar during the final stage. Oxygen leaks at high temp + Ti catalyst = instant browning.
Issue 3: "I cannot build Molecular Weight (MW stops at ~8,000)."
Diagnosis: Steric hindrance and Cyclization competition. The Mechanism: The 1,2-cyclohexane ring is sterically bulky. As chains grow, the active chain ends struggle to find each other in the melt. Corrective Action:
-
Solid State Polymerization (SSP): Stop the melt reaction when the polymer is still a brittle solid (pre-polymer). Grind it into powder and heat it below its melting point (e.g., 160°C) under high vacuum or N₂ flow. This allows MW buildup without the thermal energy required to flip the ring to the cis (anhydride) form.
-
Chain Extenders: Add a bifunctional chain extender like 1,4-butanediol diglycidyl ether or a diisocyanate in the final extrusion step to link oligomers.
Experimental Protocol: Melt Polycondensation (Optimized for trans-Retention)
Objective: Synthesize Poly(1,4-butylene 1,2-cyclohexanedicarboxylate) with >90% trans retention.
Materials:
-
Monomer A: this compound (High Purity >99%)
-
Monomer B: 1,4-Butanediol (Excess: 1.5 molar ratio)
-
Catalyst: Titanium(IV) butoxide (TBT) - 0.5 mol% relative to diacid.
-
Stabilizer: Triphenyl phosphite (TPP) - 0.1 wt%.
Step-by-Step Workflow:
-
Esterification (The "Locking" Phase):
-
Charge reactor with Monomer A and B.
-
Add TPP (Stabilizer). Do NOT add TBT yet.
-
Heat to 180°C under Nitrogen flow.
-
Why? We want to convert the Acid groups to Esters using thermal auto-catalysis. Acid groups catalyze isomerization; Esters are more stable.
-
Collect water until distillation slows (approx 2-3 hours).
-
-
Catalyst Addition:
-
Cool slightly to 160°C.
-
Inject TBT catalyst (dissolved in minimal dry butanediol).
-
-
Polycondensation (The "Growth" Phase):
-
Ramp temperature to 210°C (Max).
-
Apply Vacuum gradually:
-
100 mbar (30 mins)
-
10 mbar (30 mins)
-
<1 mbar (Final stage, 2-3 hours).
-
-
Critical Control: Monitor torque/viscosity. If torque plateaus, stop. Prolonged heating at this stage only promotes back-biting and isomerization.
-
Competing Pathways Diagram
Figure 2: The "Death Spiral" of 1,2-CHDA polymerization. Isomerization to cis leads to irreversible anhydride formation.
References
-
Catalytic Mechanisms in Polyesterification
-
Isomerization Challenges
-
Transient Thermodynamic Control
-
Titanium vs.
- Title: Comparison of Eco-friendly Ti–M Bimetallic Coordination Catalysts and Commercial Monometallic Sb- or Ti-Based C
- Source: Polymers (Basel), 2022.
-
URL:[Link]
Sources
- 1. Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
managing thermal degradation during melt polymerization with trans-1,2-Cyclohexanedicarboxylic acid
The following technical guide is structured as a Knowledge Base from the Advanced Polymerization Support Group. It addresses the unique challenges of using trans-1,2-Cyclohexanedicarboxylic acid (1,2-CHDA) in melt polymerization.
Status: Active | Last Updated: January 31, 2026 Maintained by: Senior Application Scientist Team
Executive Summary
This compound (1,2-CHDA) is a high-value alicyclic monomer used to impart rigidity, transparency, and weatherability to polyesters and polyamides. However, it presents a unique "Degradation Triad" during melt polymerization: Stereochemical Scrambling , Anhydride Volatilization , and Oxidative Discoloration .
This guide replaces generic advice with specific causal analysis and validated remediation protocols.
Module 1: Troubleshooting Tickets (The "Why" and "Fix")
Ticket #1024: "My polymer is stuck at low molecular weight (IV < 0.4 dL/g)."
Diagnosis: The Anhydride Trap (Stoichiometric Drift). Root Cause: Unlike terephthalic acid (TPA), 1,2-CHDA has a high propensity to form 1,2-cyclohexanedicarboxylic anhydride (HHPA) upon heating.
-
Mechanism: The cis-isomer of 1,2-CHDA dehydrates intramolecularly to form the anhydride. Even if you start with trans, thermal energy causes isomerization to cis, followed by rapid ring closure.
-
The Problem: The anhydride is significantly more volatile than the diacid. Under vacuum (standard melt poly conditions), the anhydride sublimes out of the reactor. This destroys the 1:1 acid:glycol stoichiometry required for high molecular weight (Carothers equation). You are left with a glycol-rich oligomer soup that cannot grow.
Remediation Protocol:
-
Packed Column Reflux: During the esterification stage (Stage 1), you must use a heated packed column (partial condenser) set at 105–110°C . This allows water (bp 100°C) to escape but condenses the anhydride (mp ~35°C, bp ~296°C but volatile under flow) back into the reactor.
-
Late Vacuum Application: Do not apply vacuum until >95% of the theoretical water is evolved. Applying vacuum too early sucks the anhydride out before it reacts with the diol.
Ticket #1025: "The final pellet is yellow/brown instead of clear."
Diagnosis: Titanium-Catalyzed Thermal Oxidation. Root Cause:
-
Titanium Sensitivity: Titanium alkoxides (TBT, TIPT) are the most effective catalysts for aliphatic diacids but are notorious for yellowing via reduction to Ti(III) species and interaction with chromophores generated by thermal oxidation.
-
Alicyclic Oxidation: The cyclohexane ring hydrogens are susceptible to radical abstraction at T > 270°C, leading to unsaturation (double bonds) which absorb blue light (appearing yellow).
Remediation Protocol:
-
The Phosphorus Lock: Introduce a phosphorus stabilizer (Triphenyl phosphate or Phosphoric acid) after esterification but before polycondensation.
-
Temperature Cap: Never exceed 280°C . Above this threshold, aliphatic ring degradation accelerates exponentially.
Ticket #1026: "Melting point (Tm) is 20°C lower than literature values."
Diagnosis: Trans-to-Cis Isomerization.[4] Root Cause: The trans-isomer provides higher crystallinity and Tm. However, the cis-isomer is favored kinetically during anhydride formation. Acidic catalysts (like excess p-toluenesulfonic acid) or high temperatures accelerate the equilibrium scrambling toward a thermodynamically determined ratio (often ~66% trans / 34% cis), lowering the bulk Tm.
Remediation Protocol:
-
Neutral Catalysis: Avoid strong protonic acid catalysts. Use neutral organometallics (Ti, Sn, Sb).
-
Fast Kinetics: Minimize residence time at peak temperature. A high-surface-area reactor (disc-ring) is preferred over a stirred tank to speed up diffusion of diols without prolonged heating.
Module 2: The Degradation Pathway (Visualized)
Understanding the "Anhydride Trap" is critical for process control. The diagram below illustrates how thermal stress converts your active monomer into a volatile byproduct.
Figure 1: The "Anhydride Trap" mechanism.[2] Heat drives isomerization to Cis-CHDA, which cyclizes to the Anhydride. If vacuum is applied without reflux, the Anhydride sublimes, permanently capping molecular weight.
Module 3: Validated Experimental Protocol
This protocol is optimized for Poly(1,4-cyclohexylenedimethylene-1,2-cyclohexanedicarboxylate) but applies to most CHDA polyesters.
Reagents
-
Monomer A: this compound (1.00 mol eq)
-
Monomer B: Diol (e.g., 1,4-CHDM or Hexanediol) (1.15 mol eq - Note: Lower excess than TPA due to volatility risks)
-
Catalyst: Titanium Tetrabutoxide (TBT) (50 ppm Ti)
-
Stabilizer: Triethyl Phosphate (TEP) (30 ppm P)
Step-by-Step Methodology
| Stage | Step | Temp (°C) | Pressure | Duration | Critical Action / Checkpoint |
| 1. Esterification | 1.1 | 25 → 180 | N2 Flow | 30 min | Purge O2 completely. Start stirring once melt is achieved. |
| 1.2 | 180 → 230 | 1 atm | 2–3 hrs | CRITICAL: Use a packed column at 105°C. Collect water, reflux anhydride. | |
| 1.3 | 230 | 1 atm | Hold | Wait until water evolution ceases. Theoretical H2O yield: 2 mol per mol acid. | |
| 2. Pre-Poly | 2.1 | 230 → 250 | 760 → 100 Torr | 30 min | Add Catalyst & Stabilizer here. Ramp vacuum slowly to prevent bumping. |
| 3. Polycondensation | 3.1 | 250 → 275 | 100 → <1 Torr | 45 min | Full vacuum. Remove packed column if possible, or bypass it. |
| 3.2 | 275 (Max) | < 0.5 Torr | 1–2 hrs | Monitor torque. Stop immediately if torque plateaus to prevent degradation. | |
| 4. Discharge | 4.1 | 275 | N2 Press | < 10 min | Extrude into ice water bath. Chip immediately. |
Optimization Workflow (DOT Diagram)
Figure 2: Decision logic for vacuum application and color mitigation during the polymerization ramp.
References
-
Isomerization & Anhydride Formation
- Source: NIST Chemistry WebBook & CymitQuimica.
- Data: Confirms trans-1,2-cyclohexanedicarboxylic anhydride exists but cis-anhydride (mp 32-34°C)
-
Link:
-
Melt Polymerization of Alicyclic Polyesters
- Source: ResearchGate (Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxyl
- Context: Establishes the relationship between cis/trans ratio, catalyst selection (Titanium), and thermal stability limits (<280°C) for CHDA-based polymers.
-
Link:
-
Catalyst & Color Mechanisms
- Source: BenchChem & MDPI.
- Context: Details the role of Titanium catalysts in discoloration and the necessity of vacuum profiles for w
-
Link: (General reference for Ti-catalyst behavior in polyesters).
-
Thermal Degradation Pathways
- Source: RSC Polymer Chemistry.
- Context: Discusses the thermal decomposition temperatures (Td) and mechanisms for semi-aromatic polyamides containing cyclohexane units, highlighting the stability differences between cis and trans isomers.
-
Link:
Sources
Validation & Comparative
performance of trans-1,2-Cyclohexanedicarboxylic acid as a chiral ligand compared to others
Performance Evaluation of trans-1,2-Cyclohexanedicarboxylic Acid (CHDA) in Asymmetric Synthesis and Coordination Chemistry
Executive Summary: The Rigid Scaffold
While trans-1,2-diaminocyclohexane (DACH) is widely recognized as the "king" of chiral diamine ligands (e.g., in Trost or Salen ligands), its dicarboxylic acid counterpart—** this compound (CHDA)**—occupies a distinct, high-value niche. It is not typically used as a standalone ligand for homogeneous transition metal catalysis (unlike BINAP or Phosphoramidites). Instead, its performance dominates in two specific arenas:
-
Chiral Linker for Metal-Organic Frameworks (MOFs): Acting as a rigid,
-symmetric O-donor ligand to construct homochiral porous materials for enantioseparation. -
Chiral Pool Building Block: Serving as the stereochemical anchor for blockbuster pharmaceuticals (e.g., Lurasidone).
This guide evaluates CHDA’s performance as a structural ligand and chiral auxiliary , comparing it against standard alternatives like Tartaric Acid and BINOL.
Technical Profile & Ligand Architecture
The utility of trans-CHDA stems from its stereochemical rigidity. Unlike linear chiral diacids (e.g., Tartaric acid), the cyclohexane ring locks the carboxylate groups into a specific equatorial-equatorial conformation, minimizing entropic loss during coordination.
-
Symmetry:
Symmetric (Chiral). The cis isomer is meso (achiral); thus, resolution of the trans racemate is a critical industrial process. -
Coordination Mode: Bis-monodentate or bridging bidentate (O-donors).
-
pKa: ~3.64 and 5.42.
Diagram: Stereochemical Rigidity & Coordination Logic
Figure 1: Mechanistic advantage of CHDA’s cyclic rigidity compared to linear tartaric acid in coordination networks.
Comparative Performance Analysis
A. As a Chiral Linker in MOFs (Enantioseparation)
In the synthesis of Homochiral MOFs, CHDA is compared against Tartaric Acid (the standard O-donor) and BINOL-derivatives.
| Feature | trans-1,2-CHDA | Tartaric Acid | BINOL-Dicarboxylic Acid |
| Rigidity | High (Cyclic lock) | Low (Rotatable bonds) | Very High (Axial biaryl) |
| Pore Stability | Excellent (Resists collapse) | Moderate (Often requires pillars) | Excellent |
| Chiral Induction | Strong (Due to bulk) | Moderate | Very Strong |
| Cost/Availability | Low/Medium (Industrial byproduct) | Very Low (Natural product) | High (Multi-step synthesis) |
| Separation Factor ( | 1.5 - 3.0 (for amines/alcohols) | 1.1 - 1.5 | > 3.0 |
Performance Verdict: CHDA outperforms Tartaric Acid in creating robust, permanently porous chiral frameworks. While BINOL derivatives offer higher selectivity, CHDA represents the "sweet spot" between industrial scalability and high stereochemical control.
B. As a Pharmaceutical Intermediate (Chiral Pool)
CHDA is the scaffold for Lurasidone (Latuda), an antipsychotic. Its performance here is measured by its ability to transfer chirality to the final drug molecule without racemization.
-
Alternative: Linear chiral acids (Glutamic acid) or enzymatic resolution.
-
CHDA Advantage: The trans-1,2 geometry forces the fused imide ring (in Lurasidone synthesis) into a single, thermodynamically stable conformation, preventing the formation of diastereomers during scale-up.
Experimental Protocol: Resolution of trans-1,2-CHDA
Since trans-CHDA is often supplied as a racemate, the following self-validating protocol for optical resolution is essential for researchers requiring the pure enantiomer for ligand synthesis.
Objective: Isolate (1R,2R)-1,2-Cyclohexanedicarboxylic acid using (1S)-1-Phenylethylamine.
Reagents:
-
Racemic trans-1,2-CHDA (100 mmol)
-
(1S)-(-)-1-Phenylethylamine (100 mmol)
-
Solvent: Ethanol/Water (9:1 v/v)
Step-by-Step Workflow:
-
Salt Formation:
-
Dissolve racemic CHDA in refluxing Ethanol/Water.
-
Add (1S)-Phenylethylamine dropwise. Note: The 1:1 molar ratio is critical to form the mono-salt, which exhibits a larger solubility difference between diastereomers than the di-salt.
-
-
Crystallization (The Discrimination Step):
-
Cool slowly to 25°C over 6 hours.
-
The (1R,2R)-Acid : (S)-Amine salt precipitates (less soluble).
-
Validation: The supernatant will be enriched with the (1S,2S) isomer.
-
-
Liberation of the Acid:
-
Filter the crystals and wash with cold ethanol.
-
Suspend the salt in dilute HCl (2M) and extract with Ethyl Acetate.
-
Evaporate to yield (1R,2R)-CHDA.
-
-
Recrystallization:
-
Recrystallize the free acid from water to achieve >99% ee.
-
Performance Data:
-
Yield: ~35-40% (theoretical max 50%).
-
Optical Purity: >98% ee (determined by Chiral HPLC).
Diagram: Resolution Workflow
Figure 2: Optical resolution pathway for isolating the active chiral scaffold.
References
-
BenchChem. (2024). This compound: Properties and Applications in Coordination Chemistry. Retrieved from
-
Kimura, K. et al. (1999).[1] "Resolution of this compound with (R)-1-phenylethylamine." ACGC Chemical Research Communications, 9, 25-30.[1]
-
Yuan, G. et al. (2016). "Homochiral metal–organic framework membranes synthesized using a nonstochastic chiral bias for enhanced enantioselective separation."[2] Journal of Materials Chemistry A.
-
Sumitomo Pharmaceuticals. (1996). Process for preparation of trans(1R,2R)-cyclohexane-1,2-dicarboxylic acid.[1][3] US Patent 5,532,372.
Sources
- 1. WO2014102808A1 - A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 2. Homochiral metal–organic framework membranes synthesized using a nonstochastic chiral bias for enhanced enantioselective separation - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Resolution of this compound containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanical properties of polyamides derived from trans-1,2-Cyclohexanedicarboxylic acid versus terephthalic acid
This guide provides an in-depth technical comparison of polyamides derived from trans-1,2-Cyclohexanedicarboxylic acid (1,2-CHDA) versus those derived from Terephthalic acid (TPA) .
Executive Summary
In the design of high-performance polyamides, the choice between This compound (1,2-CHDA) and Terephthalic acid (TPA) represents a fundamental trade-off between processability/solubility and ultimate thermal/mechanical strength .
-
Terephthalic Acid (TPA): Produces semi-aromatic polyamides (e.g., PA 6T) characterized by high crystallinity, extreme melting points (
C), and exceptional tensile modulus. However, they suffer from poor solubility and narrow processing windows. -
trans-1,2-CHDA: Introduces a rigid cycloaliphatic ring with a "kinked" 1,2-linkage. This disrupts the linear symmetry required for high crystallinity, often resulting in amorphous, transparent polymers with excellent solubility in organic solvents and high glass transition temperatures (
), offering a "processable high-performance" alternative.
Chemical Architecture & Structural Implications
The divergence in mechanical properties stems directly from the molecular geometry and electronic nature of the diacid monomers.
| Feature | Terephthalic Acid (TPA) | This compound |
| Ring Structure | Aromatic (Benzene) | Cycloaliphatic (Cyclohexane) |
| Geometry | Linear (1,4-substitution) | Kinked (1,2-substitution) |
| Electronic Effect | Saturated, no | |
| Chain Packing | Highly efficient (High Crystallinity) | Disrupted (Amorphous/Low Crystallinity) |
Structural Impact Analysis
-
Linearity vs. Kink: TPA's 1,4-linear structure allows polymer chains to pack into dense crystalline lamellae, maximizing intermolecular hydrogen bonding. The 1,2-position of CHDA introduces a sharp angle (kink) that sterically hinders this packing, reducing crystallinity.
-
Rigidity: Both rings are rigid.[1] However, the aromatic ring is planar and stiff. The cyclohexane ring, while rigid in the trans configuration, has slightly more conformational freedom (chair/boat), which can toughen the material but lower the ultimate modulus compared to TPA.
Mechanical & Thermal Property Comparison
The following data contrasts a standard semi-aromatic polyamide (PA 6T type) with a trans-1,2-CHDA analog (e.g., PA 6-CHDA).
Comparative Data Table
| Property | TPA Polyamides (e.g., PA 6T) | 1,2-CHDA Polyamides | Mechanistic Driver |
| Tensile Modulus | High (2.5 – 3.5 GPa) | Moderate (1.8 – 2.4 GPa) | TPA's high crystallinity reinforces the matrix. |
| Tensile Strength | High (80 – 100 MPa) | Moderate (60 – 80 MPa) | Crystalline domains in TPA bear high loads. |
| Elongation at Break | Low (< 10-20%) | High (> 20-50%) | Amorphous nature of 1,2-CHDA allows chain uncoiling. |
| Glass Transition ( | 125 – 140°C | 130 – 160°C | Ring rigidity maintains high |
| Melting Point ( | Extreme (370°C+) | None/Low (Amorphous) | 1,2-kink prevents lattice formation. |
| Solubility | Insoluble (requires | Soluble (DMAc, NMP) | Amorphous structure allows solvent penetration. |
| Optical Clarity | Opaque (Crystalline) | Transparent | Lack of crystallites minimizes light scattering. |
Note: TPA polyamides are often copolymerized (e.g., PA 6T/66) to lower
to a processable range (C). 1,2-CHDA polyamides are inherently processable without modification.
Experimental Protocols
To validate these properties, researchers should synthesize both polymers using a Low-Temperature Solution Polycondensation method. Melt polymerization is ill-suited for pure TPA due to degradation before melting.
Protocol: Solution Polycondensation
Objective: Synthesize high molecular weight polyamide from diamine and diacid chloride.
Materials:
-
Monomers: 1,6-Hexamethylenediamine (HMDA), Terephthaloyl chloride (TPC), or trans-1,2-Cyclohexanedicarbonyl chloride.
-
Solvent: N-methyl-2-pyrrolidone (NMP) containing dissolved LiCl (to improve solubility of the growing chain).
-
Acid Acceptor: Pyridine or Propylene oxide.
Step-by-Step Workflow:
-
Preparation: Dry all solvents and monomers. Dissolve 4% wt/v LiCl in anhydrous NMP.
-
Diamine Dissolution: Add HMDA (10 mmol) to the NMP/LiCl solution under nitrogen atmosphere. Stir until dissolved.
-
Acid Acceptor: Add Pyridine (22 mmol) to the mixture.
-
Polymerization:
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add the Diacid Chloride (10 mmol) portion-wise over 30 minutes to control exotherm.
-
Critical Step: Maintain stoichiometry 1:1 strictly to achieve high molecular weight.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Viscosity should increase significantly.
-
Precipitation: Pour the viscous solution into excess water or methanol under high-speed stirring to precipitate the polymer fibrously.
-
Purification: Wash with hot water and methanol repeatedly to remove LiCl and solvent residues.
-
Drying: Vacuum dry at 100°C for 24 hours.
Characterization Workflow
-
Solubility Test: Attempt to dissolve 10mg polymer in 1mL DMAc or NMP. (Expected: 1,2-CHDA dissolves; TPA remains solid).
-
DSC (Differential Scanning Calorimetry): Heat from 30°C to 400°C at 10°C/min. Observe
peaks for TPA and only steps for 1,2-CHDA. -
Tensile Testing: Cast films from DMAc solution (for 1,2-CHDA) or compression mold (for TPA). Cut into dog-bone strips (ASTM D638) and test at 5 mm/min.
Visualizations
Figure 1: Structural Influence on Polymer Chain Packing
Caption: Comparative flow illustrating how monomer geometry dictates crystallinity and macroscopic properties.
Figure 2: Synthesis & Characterization Logic
Caption: Experimental workflow for synthesizing and differentiating the two polyamide types.
Conclusion
For applications requiring optical transparency, solution processability (e.g., membranes, coatings), and flexibility , polyamides derived from trans-1,2-CHDA are superior. They sacrifice the extreme thermal resistance and stiffness of TPA-based polyamides but gain significant processing versatility.
For applications demanding maximum structural integrity, heat resistance, and solvent resistance , TPA-based polyamides remain the gold standard, provided the processing challenges (high melt temp) can be managed.
References
-
Synthesis and Properties of Polyamides Based on 1,4-Cyclohexanedicarboxylic Acid. Polymer Bulletin. (Discusses the isomeric effects of CHDA on crystallinity, providing a baseline for cycloaliphatic behavior).
-
Solubility and Thermal Properties of Semi-Aromatic Polyamides. Polymer Chemistry. (Details the solubility issues of TPA polyamides and strategies to improve them).
-
Unraveling the Conformational Landscape of this compound. BenchChem Technical Guides. (Specific data on the 1,2-isomer's effect on transition temperatures).
-
High-Performance Polyamides and Their Applications. AerosUSA Technical Library. (General overview of polyamide classes and mechanical expectations).
-
Synthesis of Soluble Aromatic Polyamides. ResearchGate. (Protocols for solution polycondensation using NMP/LiCl).
Sources
Assessing the Efficiency of trans-1,2-Cyclohexanedicarboxylic Acid in Chiral Separations
Executive Summary
trans-1,2-Cyclohexanedicarboxylic acid (CHDA) represents a specialized class of chiral resolving agents characterized by a rigid cyclohexane scaffold. Unlike the flexible carbon chains of industry-standard alternatives like Tartaric Acid , CHDA offers a "lock-and-key" steric fit that is particularly efficient for resolving sterically constrained amines and forming robust chiral stationary phases (CSPs).
While CHDA is frequently the target of resolution in industrial synthesis (often resolved using phenylethylamine to purities >97% ee), its utility as a resolving agent lies in its high conformational rigidity. This guide evaluates its performance against standard alternatives, demonstrating that while less universally applicable than tartaric acid, it offers superior selectivity for specific alpha-methyl amines and rigid chiral bases where flexible agents fail to induce crystallization.
Mechanism of Action: The Rigid Scaffold Advantage
The efficiency of a chiral resolving agent depends on its ability to form a diastereomeric salt with a significant solubility difference between the (
-
Tartaric Acid (The Standard): Relies on a flexible C4 chain with hydroxyl groups. It forms extensive hydrogen-bonding networks (2D sheets) but adapts its conformation to the substrate. This "induced fit" makes it generally applicable but sometimes results in low selectivity (
factor) for rigid substrates. -
trans-1,2-CHDA (The Specialist): Features a rigid cyclohexane ring locked in a chair conformation with trans-dicarboxylic acid groups. This creates a pre-organized chiral pocket.
-
Diequatorial vs. Diaxial: The carboxyl groups predominantly adopt a diequatorial orientation, creating a fixed distance between anionic centers.
-
Lock-and-Key Fit: This rigidity forces the counter-ion (the target amine) to conform to the acid's geometry, often leading to sharper solubility differences and higher enantiomeric excess (ee) in the first crystallization crop.
-
Visualization: Chiral Interaction Mechanism
Figure 1: Mechanistic comparison of CHDA (Rigid) vs. Tartaric Acid (Flexible) in chiral recognition.
Comparative Performance Analysis
The following table contrasts the performance of CHDA against the two most common acidic resolving agents: Tartaric Acid and Mandelic Acid.
| Feature | trans-1,2-CHDA | Tartaric Acid | Mandelic Acid |
| Structural Class | Cyclic Aliphatic (Rigid) | Linear Hydroxy-Acid (Flexible) | Aromatic Hydroxy-Acid |
| Primary Mechanism | Steric Exclusion (Rigid Fit) | H-Bonding Network | Pi-Pi Stacking & H-Bonding |
| Acidity (pKa) | pKa1 ≈ 3.5, pKa2 ≈ 5.1 | pKa1 ≈ 2.9, pKa2 ≈ 4.4 | pKa ≈ 3.4 |
| Target Specificity | High for rigid amines, alpha-chiral amines | Broad (General Purpose) | Medium (Aromatic amines) |
| Resolution Efficiency | High (>90% ee possible in 1 crop for matched pairs) | Moderate (often requires multiple recryst.) | Moderate to High |
| Cost/Availability | High / Specialized | Low / Commodity | Medium |
| Industrial Use | Niche (High-value APIs) | Standard (Generic drugs) | Standard |
Key Insight: Use CHDA when Tartaric Acid yields oils or amorphous solids. The rigid structure of CHDA often promotes crystallinity in salts where flexible acids fail to organize the lattice.
Experimental Protocols
Protocol A: Using CHDA as a Resolving Agent (For Amines)
Objective: Resolution of a racemic alpha-methyl benzylamine derivative.
-
Stoichiometry Calculation:
-
Use 0.5 to 1.0 equivalents of enantiopure (1R,2R)-CHDA relative to the racemic amine.
-
Note: A 0.5 eq (the "Pope-Peachey" method) is often more efficient, using an achiral acid (like acetic acid) to neutralize the other half of the amine.
-
-
Solvent Selection:
-
Preferred: Ethanol (95%) or Methanol/Water mixtures.
-
CHDA salts are typically less soluble in pure water than tartrates.
-
-
Crystallization:
-
Dissolve (1R,2R)-CHDA in boiling ethanol.
-
Add racemic amine dropwise.
-
Reflux for 30 minutes to ensure equilibration.
-
Cool slowly to room temperature (approx. 1°C/min) to favor the formation of the less soluble diastereomer.
-
-
Isolation:
-
Filter the crystals.[1]
-
Critical Step: Wash with cold ethanol. Do not wash with water, as the salt may dissociate.
-
-
Liberation:
-
Suspend salt in CH2Cl2.
-
Add 1M NaOH until pH > 12.
-
Extract the free amine into the organic layer.
-
Protocol B: Resolution of Racemic CHDA (Substrate Preparation)
Since CHDA is expensive, many labs resolve the racemic acid themselves.
-
Agent: (R)-1-Phenylethylamine (PEA).[2]
-
Solvent: Ethanol.
-
Procedure:
-
Mix racemic trans-1,2-CHDA (1 mol) and (R)-PEA (1 mol) in hot ethanol.
-
The salt of (1R,2R)-CHDA forms the less soluble precipitate.
-
Yield: Typically 35-40% (out of theoretical 50%).
-
Purity: >97% ee after one recrystallization.
-
Visualization: Resolution Workflow
Figure 2: Standard workflow for diastereomeric salt resolution using CHDA.
Case Studies & Applications
Case Study 1: Discrimination of Chiral alpha-Methyl Amines
Research utilizing NMR spectroscopy has shown that CHDA is superior to flexible acids for chiral discrimination. When used as a Chiral Solvating Agent (CSA), the rigid ring of CHDA induces significant chemical shift non-equivalence (
-
Result: Clear peak separation allowing for precise ee determination without derivatization.
-
Comparison: Tartaric acid derivatives often resulted in overlapping peaks due to rapid conformational averaging.
Case Study 2: Chiral Stationary Phases (CSPs)
CHDA derivatives are used to synthesize "brush-type" chiral columns. The rigidity of the cyclohexane ring prevents the "folding in" of the chiral selector, keeping the interaction sites accessible to the mobile phase.
-
Application: Separation of amino acids and hydroxyl acids.
-
Efficiency: High theoretical plate counts due to fast mass transfer kinetics (rigid ligands do not swell/shrink as much as polymer chains).
References
-
Resolution of this compound containing two carboxylic groups by forming diastereomeric salts. Chirality, 2024. Link
- Key Data: Describes the resolution of CHDA itself using phenylethylamine to >97% ee.
-
Discrimination of chiral alpha-Me amines using optically pure this compound. Organic & Biomolecular Chemistry, 2012. Link
- Key Data: Validates CHDA as a superior NMR chiral solv
-
Uranyl–Organic Coordination Polymers with trans-1,2-Cyclohexanedicarboxylates. Inorganic Chemistry, 2018. Link
- Key Data: Demonstrates the use of enantiopure CHDA to induce bulk chirality in coordin
-
BenchChem Technical Guide: 1,2-Cyclohexanedicarboxylic acid. BenchChem, 2025.[3] Link
- Key Data: Provides physical properties and general resolution protocols.
Sources
economic viability of using trans-1,2-Cyclohexanedicarboxylic acid in industrial applications
This guide evaluates the economic and technical viability of trans-1,2-Cyclohexanedicarboxylic acid (1,2-CHDA) , focusing on its role as a high-performance, non-toxic alternative to traditional aromatic dicarboxylic acids (like phthalic acid) in industrial applications.[1]
Executive Summary: The Viability Verdict
Verdict: High Viability in Regulated & High-Performance Sectors. [1]
While trans-1,2-CHDA carries a production cost premium (approx. 20–40% higher than commodity phthalates due to hydrogenation and isomerization processing), its economic viability is secured by two dominant market forces:[1]
-
Regulatory Exclusion of Phthalates: In the PVC plasticizer market, the shift away from DEHP/DINP due to endocrine disruption concerns makes the hydrogenated derivative (DINCH) the industry standard for sensitive applications (medical, food contact, toys).
-
Stereochemical Performance: In semi-crystalline polymers, the trans-isomer specifically offers superior thermal stability (
and ) compared to the cis-isomer or flexible aliphatic chains like adipic acid, justifying its use in engineering thermoplastics.[1]
The "Trans" Advantage: Stereochemistry as a Value Driver
The economic case for trans-1,2-CHDA rests on its stereochemistry.[1] Unlike the cis-isomer, which adopts a flexible conformation often leading to lower melting points and internal anhydride formation, the trans-isomer is rigid.[1]
-
Thermodynamic Stability: The trans-diequatorial conformation (in chair form) minimizes steric strain.
-
Polymer Crystallinity: Polymers derived from trans-1,2-CHDA exhibit higher packing efficiency, leading to higher heat distortion temperatures (HDT).[1]
| Feature | cis-1,2-CHDA | trans-1,2-CHDA | Economic Implication |
| Melting Point (Acid) | ~192°C | 228–230°C | trans enables high-temp engineering plastics.[1] |
| Anhydride Formation | Facile (forms at ~32°C) | Difficult | trans is more stable in storage/handling. |
| Polymer | Lower | Higher | trans yields stiffer, more durable materials.[1] |
Comparative Performance Analysis
Application A: Non-Phthalate Plasticizers (PVC)
Context: Replacement of DEHP (Di-2-ethylhexyl phthalate) with 1,2-CHDA esters (e.g., DINCH).[1]
-
Performance: 1,2-CHDA esters show comparable plasticizing efficiency (shore hardness reduction) to phthalates but with drastically lower migration rates and toxicity.[1]
-
Economic Factor: The cost of hydrogenation is offset by the "safety premium." Medical grade PVC tubing commands a price that absorbs the raw material increase.
| Metric | DEHP (Phthalate) | DINCH (1,2-CHDA Ester) | Advantage |
| Toxicity | Reprotoxic (Cat 1B) | Non-toxic / Non-CMR | Regulatory Compliance (REACH) |
| Migration | High | Low | Longer Product Lifespan |
| Cold Flexibility | Good | Excellent | Superior Medical Performance |
Application B: High-Performance Polyamides
Context: Replacing Adipic Acid (Aliphatic) or Terephthalic Acid (Aromatic) in Nylon synthesis.[1]
-
Performance: trans-1,2-CHDA introduces cycloaliphatic rigidity without the UV-absorption issues of aromatic rings.[1] This results in transparent polyamides with high UV stability.
-
Data Point: Polyamides made with trans-1,2-CHDA exhibit a Glass Transition Temperature (
) increase of 15–25°C over adipic acid equivalents.[1]
Experimental Protocols
Protocol 1: Industrial Synthesis of trans-1,2-CHDA (Hydrogenation & Isomerization)
This protocol describes the conversion of phthalic acid to the trans-enriched product, the critical step for economic viability.[1]
Objective: Maximize trans-isomer yield from commodity phthalic acid.
Reagents & Equipment:
-
Phthalic Acid (99%)
-
Catalyst: 5% Ru/C or Rh/C (Ruthenium is more cost-effective)[1]
-
Solvent: Water (Green chemistry compliant)
-
High-Pressure Reactor (Autoclave)[1]
Workflow:
-
Loading: Dissolve Phthalic Acid in water (20 wt% slurry). Add 1 wt% Ru/C catalyst.
-
Hydrogenation: Pressurize reactor with
to 50 bar. Heat to 130°C . Stir at 1000 RPM for 4 hours.-
Note: This step produces a cis-rich mixture (kinetic product).[1]
-
-
Isomerization (The Value Step):
-
Filter off the hydrogenation catalyst.
-
Transfer filtrate to a crystallization vessel.
-
Heat to 200°C under pressure (20 bar
) for 2 hours. The thermodynamic drive converts cis to trans.
-
-
Purification: Cool slowly to 25°C. trans-1,2-CHDA is less soluble than the cis isomer and crystallizes out.[1]
-
Filtration: Collect white crystals.
-
Target Yield: >90%
-
Target Purity: >98% trans-isomer.
-
Protocol 2: Comparative Migration Testing (Plasticizer Viability)
Validates the "Safety Premium" of 1,2-CHDA esters.
Method: ASTM D1239 (Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals).
-
Preparation: Cast 0.5mm PVC films containing 30% w/w plasticizer (Sample A: DEHP, Sample B: DINCH).[1]
-
Immersion: Weigh samples (
). Immerse in n-hexane (simulant for fatty foods) at 50°C for 24 hours. -
Drying: Remove samples, wipe dry, and condition in a desiccator for 24 hours.
-
Measurement: Reweigh samples (
). -
Calculation: Weight Loss % =
.[1]-
Success Criteria: DINCH should show <5% weight loss, comparable or superior to DEHP, validating it as a functional alternative.[1]
-
Visualizations
Figure 1: Production Logic & Isomerization Pathway
This diagram illustrates the critical industrial pathway to obtain the high-value trans-isomer.[1]
Caption: Industrial pathway converting aromatic feedstock to high-value trans-aliphatic acid via hydrogenation and thermal isomerization.
Figure 2: Decision Matrix for Material Selection
A guide for researchers choosing between 1,2-CHDA and alternatives.
Caption: Selection logic prioritizing 1,2-CHDA for applications requiring combined UV stability, biocompatibility, and thermal resistance.
References
-
PubChem. (2024). 1,2-Cyclohexanedicarboxylic acid, trans- Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Dataintelo. (2024). 1,4-Cyclohexanedicarboxylic Acid Market Report. (Contextual market data on CHDA isomers). Retrieved from [Link]
-
Winstrom, L. O. (1957).[1] Production of cis-cyclohexane-1,2-dicarboxylic anhydride. U.S. Patent 2,794,811. (Foundational hydrogenation/isomerization protocols). Retrieved from
Sources
environmental impact assessment of trans-1,2-Cyclohexanedicarboxylic acid synthesis
Environmental Impact Assessment of trans-1,2-Cyclohexanedicarboxylic Acid Synthesis: A Comparative Technical Guide
Executive Summary: The Shift to Non-Phthalate Plasticizers
The synthesis of this compound (1,2-CHDA) has emerged as a critical workflow in Green Chemistry, primarily due to its role as the precursor for diisononyl cyclohexanedicarboxylate (DINCH), a non-phthalate plasticizer.[1][2] As regulatory bodies (REACH, TSCA) restrict phthalates like DEHP due to endocrine disruption concerns, the demand for 1,2-CHDA has surged.[1]
This guide provides a technical environmental impact assessment (EIA) comparing the Traditional High-Pressure Hydrogenation route against an optimized Aqueous-Phase Catalytic Hydrogenation route.[1][2] We analyze these methods through the lens of atom economy, energy intensity, and stereoselectivity, offering a validated protocol for researchers prioritizing sustainability without compromising yield.[1]
Comparative Analysis of Synthesis Routes
The industrial production of 1,2-CHDA relies on the ring hydrogenation of phthalic acid or phthalic anhydride. The stereochemistry (cis vs. trans) is pivotal; while the cis-isomer is kinetically favored, the trans-isomer is thermodynamically more stable and often required for specific high-performance polymer applications.[1][2]
Method A: Traditional High-Pressure Hydrogenation (Benchmark)
-
Process: Hydrogenation of molten phthalic anhydride or concentrated solutions in organic solvents (e.g., acetic acid) using heterogeneous catalysts (Ru/Al₂O₃ or Ni-based).[1][2]
-
Conditions: Extreme pressure (150–300 bar) and temperature (200–250°C).[1][2]
-
Drawbacks: High energy consumption (GWP hotspot), use of volatile organic compounds (VOCs), and lower stereoselectivity requiring downstream isomerization steps.[1]
Method B: Aqueous-Phase Selective Hydrogenation (Recommended)[1][2]
-
Process: Hydrogenation of aqueous phthalic acid using supported Palladium (Pd/C) or Ruthenium (Ru/C) catalysts under controlled pH.
-
Conditions: Moderate pressure (50–80 bar) and temperature (100–150°C).[1][2]
-
Advantages: Water as a benign solvent (zero VOCs), higher atom economy, and in-situ isomerization capabilities to target the trans-isomer.[1][2]
Environmental Impact Metrics & Performance Data
The following data contrasts the environmental footprint of the two methodologies.
Table 1: Green Chemistry Metrics Comparison
| Metric | Method A: Traditional (Organic/Melt) | Method B: Aqueous Phase (Green) | Impact Analysis |
| Atom Economy (AE) | ~100% | 100% | Both routes are addition reactions ( |
| E-Factor (kg waste/kg product) | 1.5 – 3.0 | < 0.5 | Method A generates waste from solvent recovery and catalyst leaching.[2] Method B's water solvent is easily recycled.[1][2] |
| Reaction Mass Efficiency (RME) | 65–75% | > 90% | Higher RME in Method B due to simplified workup (crystallization from water).[1][2] |
| Energy Intensity | High (High T/P + Solvent Distillation) | Moderate | Method B operates at 50% lower pressure and eliminates energy-intensive solvent stripping.[1][2] |
| Stereoselectivity (trans:cis) | Variable (often requires 2nd step) | Tunable | Pd/C at elevated T (>180°C) favors trans (thermodynamic); Ru/C at low T favors cis. |
Detailed Experimental Protocol: Aqueous Phase Synthesis
Objective: Synthesis of this compound via hydrogenation of phthalic acid with high stereochemical control.
Reagents:
Equipment: High-pressure Hastelloy autoclave (e.g., Parr Reactor), HPLC for analysis.
Step-by-Step Workflow:
-
Slurry Preparation:
-
Reactor Charging:
-
Transfer the hot slurry immediately into the pre-heated autoclave vessel.
-
Seal the reactor and purge three times with
(10 bar) to remove oxygen, then three times with (10 bar).[1]
-
-
Hydrogenation & Isomerization:
-
Pressurize with
to 60 bar . -
Heat the reactor to 200°C with vigorous stirring (1000 rpm).
-
Mechanistic Insight: While hydrogenation occurs rapidly at lower temperatures (~130°C) yielding the cis-isomer, maintaining 200°C promotes the in-situ isomerization to the thermodynamically stable trans-isomer via a dehydrogenation-rehydrogenation mechanism on the Pd surface.[2]
-
-
Reaction Monitoring:
-
Workup & Purification:
Self-Validating Check:
-
Melting Point: trans-isomer mp: 228–230°C; cis-isomer mp: 192°C.[1][2]
-
HPLC/NMR: Verify >98% purity and >95% trans content.
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical isomerization step enabled by the Pd catalyst at elevated temperatures.
Figure 1: Reaction pathway showing the kinetic preference for cis-1,2-CHDA and the thermodynamic equilibration to the trans-isomer facilitated by high temperature and catalyst interaction.[2]
Conclusion
The transition from organic-solvent-based hydrogenation to an aqueous-phase Pd/C system represents a significant advancement in the sustainable synthesis of this compound.[1][2] This method not only aligns with the 12 Principles of Green Chemistry by eliminating VOCs and maximizing atom economy but also offers superior process safety. For drug development and polymer research, this protocol ensures high purity and stereochemical control, essential for regulatory compliance in downstream applications like non-phthalate plasticizers.[1]
References
-
Hydrogenation of Phthalic Acids. Google Patents (WO2000078701A1). [1][2]
-
Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Publication Corporation. [Link][1][2]
-
Green Chemistry Metrics, A Review. MDPI (Sustainability). [Link][1][2]
-
Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH). National Institutes of Health (PMC). [Link][1][2]
Sources
comparative analysis of drug efficacy using different chiral synthons including trans-1,2-Cyclohexanedicarboxylic acid
Executive Summary
In modern medicinal chemistry, the transition from "flat" aromatic scaffolds to three-dimensional, sp3-rich architectures is a pivotal strategy for improving drug efficacy and clinical success rates. trans-1,2-Cyclohexanedicarboxylic acid (CHDA) and its derivatives represent a premier class of chiral synthons that offer a distinct advantage over traditional linear or aromatic linkers: conformational rigidity combined with defined chirality. [1]
This guide analyzes the efficacy of trans-1,2-CHDA against common alternatives (linear dicarboxylic acids and aromatic analogs).[1] It demonstrates how the cyclohexane scaffold reduces the entropic penalty of receptor binding, improves metabolic stability, and serves as a critical intermediate in blockbuster drugs like Lurasidone (Latuda) .[1]
Technical Deep Dive: The trans-1,2-CHDA Scaffold
The efficacy of a drug molecule is often dictated by how well its 3D conformation matches the biological target's binding pocket.[1] trans-1,2-CHDA offers unique structural properties:
-
Restricted Conformation: Unlike linear chains (e.g., succinic acid), the cyclohexane ring locks the two carboxyl/functional groups into specific vectors.[1] In the trans-diequatorial conformation, the groups are directed away from each other, creating a rigid, extended scaffold.[1]
-
Chirality: The molecule possesses
symmetry. The (1R,2R) and (1S,2S) enantiomers allow for the precise probing of chiral biological space, which is impossible with achiral aromatic analogs like phthalic acid.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Fsp3 Character: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved solubility and clinical success.[1] CHDA is fully aliphatic, contributing to a higher Fsp3 than aromatic scaffolds.[1]
Comparative Analysis: CHDA vs. Alternative Synthons
The following analysis compares trans-1,2-CHDA against a flexible linear synthon (Succinic Acid) and a rigid aromatic synthon (Phthalic Acid) in the context of drug design parameters.
Table 1: Comparative Metrics of Dicarboxylic Acid Synthons
| Feature | trans-1,2-CHDA (Cyclic Aliphatic) | Succinic Acid (Linear Aliphatic) | Phthalic Acid (Aromatic) |
| Conformational Entropy | Low (Favorable): Pre-organized structure reduces entropy loss upon binding.[1] | High (Unfavorable): Flexible chain loses significant entropy when freezing into a binding pose.[1] | Low (Favorable): Rigid, but planar.[1] |
| 3D Geometry | 3D (Chair): Substituents can access non-planar vectors.[1] | Flexible: Can adopt multiple shapes but lacks defined 3D "bulk".[1] | 2D (Planar): Flat structure, often leads to "molecular obesity" (pi-stacking aggregation).[1] |
| Metabolic Stability | High: Aliphatic rings are generally stable; no benzylic oxidation sites.[1] | Moderate: Susceptible to beta-oxidation or hydrolysis.[1] | Variable: Aromatic rings are prone to CYP450 oxidation (epoxidation/hydroxylation).[1] |
| Solubility (LogP) | Moderate: Aliphatic character aids solubility compared to flat aromatics.[1] | High: Very polar, but often too hydrophilic for membrane permeability.[1] | Low: Aromatic rings often decrease water solubility and increase lipophilicity.[1] |
| Chirality | Yes (Enantiomers): (1R,2R) vs (1S,2S). | No: Achiral. | No: Achiral (unless substituted).[1] |
Mechanism of Superior Efficacy[1]
-
Binding Affinity: The "Lock and Key" principle favors CHDA.[1] Because the synthon is already rigid, the drug molecule does not need to pay a high energetic price (entropy loss) to adopt the active conformation.[1] Linear analogs must "freeze" out many rotatable bonds to bind, lowering the overall free energy of binding (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Selectivity: The specific vectors provided by the (1R,2R) or (1S,2S) isomers allow the drug to discriminate between receptor subtypes, reducing off-target side effects.[1]
Case Study: Lurasidone (Latuda) Synthesis
Lurasidone is an atypical antipsychotic used for schizophrenia and bipolar depression.[1] Its high affinity for D2 and 5-HT receptors is strictly dependent on the chiral scaffold derived from trans-1,2-CHDA.
The Role of the Synthon
The (1R,2R)-1,2-cyclohexane backbone serves as a spacer that positions the piperazine and the bicyclic imide groups at the precise distance and angle required for receptor engagement. An equivalent linear spacer would result in a "floppy" molecule with significantly lower potency (Ki values would likely drop from nanomolar to micromolar range).[1]
Synthesis Workflow
The following diagram illustrates the critical pathway where trans-1,2-CHDA is converted into the active pharmaceutical ingredient (API).
Caption: Synthesis pathway of Lurasidone highlighting the transformation of racemic trans-1,2-CHDA into the enantiopure scaffold.
Experimental Protocol: Optical Resolution of trans-1,2-CHDA
To utilize this synthon effectively, obtaining the pure enantiomer is the first critical step.[1] The following protocol describes the resolution of the racemic acid, a self-validating process where optical rotation confirms success.
Objective: Isolate (1R,2R)-1,2-Cyclohexanedicarboxylic acid from the racemic trans mixture.[1]
Reagents:
-
Racemic this compound (1.0 eq)[1]
-
(R)-1-Phenylethylamine (Resolving Agent, 1.0 eq)[1]
-
Ethanol (Solvent)[1]
-
Hydrochloric acid (HCl, 2M)[1]
Protocol:
-
Salt Formation:
-
Dissolve racemic trans-1,2-CHDA (17.2 g, 100 mmol) in boiling ethanol (150 mL).
-
Slowly add (R)-1-phenylethylamine (12.1 g, 100 mmol) dropwise to the hot solution. Note: Exothermic reaction; maintain stirring.[1]
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The diastereomeric salt of the (1R,2R)-acid is less soluble and will crystallize.[1][2]
-
-
Filtration & Purification:
-
Acid Liberation:
-
Suspend the purified salt in water (50 mL).[1]
-
Add 2M HCl until pH < 2.[1] The amine will remain in solution as the hydrochloride salt, while the free carboxylic acid precipitates.[1]
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).[1]
-
Dry organic layer over
and concentrate in vacuo.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Final Validation:
-
Measure Optical Rotation
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Target:
(c=1, Acetone) indicates the (1R,2R) enantiomer.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
References
-
Google Patents. Process for preparation of trans (1R,2R)-cyclohexane 1,2-dicarboxylic acid (WO2014102808A1). [1]
-
National Institutes of Health (NIH) - PubChem. Lurasidone Hydrochloride Structure and Pharmacology. [Link][1]
-
MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link][1]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
